Cediranib Maleate
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.
See also: Cediranib (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857036-77-2 | |
| Record name | Cediranib maleate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 857036-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDIRANIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cediranib Maleate in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cediranib maleate, an indole ether quinazoline derivative, is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The VEGF signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in inhibiting angiogenesis, detailing its molecular targets, the downstream signaling pathways it affects, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinases
Cediranib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of VEGF receptors, thereby inhibiting their autophosphorylation and subsequent activation.[1][5] This blockade of VEGF signaling is the primary mechanism through which Cediranib exerts its anti-angiogenic effects.
Molecular Targets of Cediranib
Cediranib is a multi-targeted tyrosine kinase inhibitor, with high affinity for all three VEGF receptors:
-
VEGFR-1 (Flt-1): Inhibition of VEGFR-1 contributes to the anti-angiogenic effect and may also modulate the function of inflammatory cells.[6]
-
VEGFR-2 (KDR/Flk-1): This is the major mediator of VEGF-driven angiogenic responses in endothelial cells, including proliferation, migration, and survival.[7][8] Cediranib is a highly potent inhibitor of VEGFR-2.[9][10]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, its inhibition by Cediranib can impede the formation of lymphatic vessels, potentially reducing metastatic spread.[5][11]
In addition to the VEGFR family, Cediranib also demonstrates inhibitory activity against other structurally related receptor tyrosine kinases, including:
-
c-Kit: The receptor for stem cell factor, involved in various cellular processes.[1][12]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors play a role in the recruitment of pericytes and smooth muscle cells, which are important for vessel maturation and stability.[5][12]
The following DOT script visualizes the primary molecular targets of Cediranib.
Figure 1: Primary molecular targets of this compound.
The VEGF Signaling Pathway and Its Inhibition by Cediranib
The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[10] This activation initiates a cascade of downstream signaling pathways crucial for angiogenesis:
-
PI3K/Akt Pathway: Promotes endothelial cell survival and proliferation.[8]
-
PLCγ/PKC/MAPK Pathway: Induces endothelial cell proliferation and migration.[6]
-
Src Pathway: Regulates vascular permeability and cell migration.[7]
Cediranib's inhibition of VEGFR-2 phosphorylation effectively blocks the activation of these downstream pathways, leading to a suppression of angiogenesis.
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by Cediranib.
Figure 2: The VEGF signaling pathway and its inhibition by Cediranib.
Quantitative Data on Cediranib's Inhibitory Activity
The potency of Cediranib against its various targets has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.
| Target | IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | <1, 5 | [1][8][10] |
| VEGFR-2 (KDR/Flk-1) | <1, 0.5 | [1][9][10] |
| VEGFR-3 (Flt-4) | <3, 5 | [3][10] |
| c-Kit | 1-3, 2 | [8][12] |
| PDGFR-α | 5, 36 | [8][10] |
| PDGFR-β | 5, 8, 36 | [8][10] |
| FGFR1 | 26 | [9] |
Table 1: IC50 Values of Cediranib for Various Kinase Targets.
| Target | Ki (nM) - Data not available in search results |
| VEGFR-1 (Flt-1) | - |
| VEGFR-2 (KDR/Flk-1) | - |
| VEGFR-3 (Flt-4) | - |
| c-Kit | - |
| PDGFR-α | - |
| PDGFR-β | - |
Table 2: Ki Values of Cediranib for Various Kinase Targets.
Consequences of VEGFR Inhibition by Cediranib
The inhibition of VEGF signaling by Cediranib leads to several downstream anti-angiogenic effects that have been observed in both preclinical and clinical settings.
Reduction of Tumor Microvessel Density
Numerous studies have demonstrated that Cediranib treatment leads to a significant reduction in tumor microvessel density (MVD).[11][13] This is a direct consequence of the inhibition of endothelial cell proliferation and survival. In preclinical models, a significant reduction in tumor vessel density has been observed within 52 hours of daily administration.[14]
Vascular Normalization
Paradoxically, in addition to inhibiting the formation of new blood vessels, anti-VEGF therapies like Cediranib can also "normalize" the existing tumor vasculature.[13][14] This process is characterized by:
-
Decreased vessel permeability: Leading to a reduction in tumor-associated edema.[3][14]
-
Increased pericyte coverage: Resulting in more mature and stable vessels.[11]
-
More regular vascular architecture: A shift from a tortuous and leaky network to a more organized one.
This vascular normalization can create a "window of opportunity" where the improved blood flow can enhance the delivery and efficacy of concomitant cytotoxic therapies.[15]
| Effect on Tumor Vasculature | Observation | Reference(s) |
| Microvessel Density | Significant reduction in various tumor xenograft models. | [13][14] |
| Vascular Permeability (Ktrans) | Significant decrease observed in glioblastoma patients. | [15] |
| Vessel Diameter | Reduction in tumor vessel size. | [13] |
| Pericyte Coverage | Increased association of pericytes with endothelial cells. | [11] |
| Tumor Growth | Significant inhibition in a range of human tumor xenograft models. | [3][16] |
| Tumor Hypoxia | Can induce a transient increase in tumor hypoxia due to vascular regression. | [7][12] |
Table 3: Preclinical and Clinical Effects of Cediranib on Tumor Vasculature and Growth.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-angiogenic activity of Cediranib.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of Cediranib to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Phospho-tyrosine antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplates
Protocol:
-
Prepare serial dilutions of Cediranib in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the biotinylated peptide substrate, and the Cediranib dilutions (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add a phospho-tyrosine specific antibody to detect the phosphorylated substrate.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add a suitable substrate for the enzyme and measure the resulting signal (e.g., luminescence or absorbance).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Cediranib concentration.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Cediranib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Fetal bovine serum (FBS)
-
This compound
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM supplemented with FBS.
-
Allow the cells to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with various concentrations of Cediranib in the presence or absence of a stimulating agent like VEGF-A (e.g., 10 ng/mL). Include appropriate controls (vehicle, VEGF-A alone).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC50 value.[12][17][18]
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay evaluates the effect of Cediranib on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM with FBS
-
This compound
-
VEGF-A
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.[6]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing different concentrations of Cediranib, with or without VEGF-A.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24 hours.[5]
-
Measure the width of the scratch at different points at each time point.
-
Calculate the percentage of wound closure or migration rate for each condition.[6]
In Vivo Tumor Xenograft Model
This model is used to assess the in vivo anti-tumor and anti-angiogenic efficacy of Cediranib.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., Calu-6 lung cancer, U87 glioblastoma)
-
This compound
-
Vehicle control (e.g., 0.5% HPMC)
-
Calipers
-
Micro-CT or MRI for imaging (optional)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)
Protocol:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Cediranib (e.g., 1.5-6 mg/kg/day) or vehicle control orally once daily.[3][16]
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be processed for histological analysis to assess MVD by staining for endothelial markers like CD31.
-
Tumor growth inhibition can be calculated and statistical analysis performed to determine the efficacy of the treatment.
The following diagram provides a generalized workflow for evaluating an anti-angiogenic agent like Cediranib.
Figure 3: General experimental workflow for evaluating an anti-angiogenic agent.
Conclusion
This compound is a potent, multi-targeted inhibitor of VEGFR tyrosine kinases that effectively blocks the VEGF signaling pathway, a critical driver of tumor angiogenesis. Its mechanism of action translates into significant anti-tumor and anti-angiogenic effects, including a reduction in microvessel density and the normalization of tumor vasculature. The comprehensive in vitro and in vivo experimental approaches detailed in this guide provide a robust framework for the continued investigation and development of Cediranib and other anti-angiogenic agents for cancer therapy. Further research into biomarkers that predict response to Cediranib and strategies to overcome resistance will be crucial for optimizing its clinical utility.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of vascular endothelial growth factor signalling using cediranib (RECENTIN; AZD2171) enhances radiation response and causes substantial physiological changes in lung tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Cediranib | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cediranib suppresses homology-directed DNA repair through down-regulation of BRCA1/2 and RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 16. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 17. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. a graphvis `dot` script example · GitHub [gist.github.com]
The Role of Cediranib Maleate in VEGFR-2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cediranib (AZD2171) is a potent, orally bioavailable small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of VEGF receptors, thereby blocking downstream signaling cascades crucial for angiogenesis, the formation of new blood vessels. This technical guide provides an in-depth exploration of the role of Cediranib Maleate in the VEGFR-2 signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions and experimental workflows.
Introduction to VEGFR-2 Signaling
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis.[4] Expressed predominantly on vascular endothelial cells, its activation by VEGF ligands (primarily VEGF-A) initiates a signaling cascade that promotes endothelial cell proliferation, survival, migration, and permeability—hallmarks of angiogenesis.[4] In pathological conditions such as cancer, tumors exploit this pathway to secure a blood supply essential for their growth and metastasis.[5]
The signaling process begins when VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization.[4] This dimerization facilitates the autophosphorylation of multiple tyrosine residues within the receptor's intracellular kinase domain, creating docking sites for various signaling proteins and initiating downstream pathways.[4][6]
This compound: Mechanism of Action
Cediranib is a highly potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7][8] By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, Cediranib prevents the transfer of phosphate groups required for receptor autophosphorylation. This action effectively halts the activation of the receptor, even in the presence of VEGF-A ligand binding.[9] The result is a comprehensive blockade of all downstream signaling events originating from VEGFR-2.
The inhibitory effect of Cediranib is not limited to VEGFR-2. It is a pan-VEGFR inhibitor, also potently targeting VEGFR-1 and VEGFR-3, which are involved in angiogenesis and lymphangiogenesis, respectively.[3][5][10] This broad-spectrum activity contributes to its robust anti-angiogenic and anti-lymphangiogenic effects.[10]
Data Presentation: Potency and Pharmacokinetics
Cediranib's efficacy is quantified by its half-maximal inhibitory concentration (IC50), which measures its potency against various kinases. Its pharmacokinetic profile describes its absorption, distribution, metabolism, and excretion.
Table 1: In Vitro Inhibitory Activity of Cediranib
| Target Kinase | IC50 Value (nM) | Cellular Assay Context | Reference |
| VEGFR-2 (KDR) | <1 | Recombinant KDR tyrosine kinase | [8] |
| VEGFR-2 (KDR) | 0.5 | VEGF-stimulated KDR phosphorylation in HUVECs | [1][2] |
| VEGFR-2 (KDR) | 0.4 | VEGF-stimulated proliferation in HUVECs | [1][2] |
| VEGFR-1 (Flt-1) | <1 - 1.2 | Flt-1 kinase activity / cellular phosphorylation | [2][11] |
| VEGFR-3 (Flt-4) | <3 | Flt-4 kinase activity | [1][2] |
| c-Kit | 2 | c-Kit kinase activity | [2] |
| PDGFRβ | 5 | PDGFRβ kinase activity | [1] |
| PDGFRα | 5 | PDGFRα kinase activity | [2] |
| FGFR1 | 36 | FGFR1 kinase activity | [7] |
| CSF-1R | 110 | CSF-1R kinase activity | [7] |
HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: Summary of Cediranib Pharmacokinetics in Adult Patients
| Parameter | Value | Notes | Reference |
| Administration | Oral, once-daily | Tablets administered as this compound | [3][12] |
| Time to Peak (Tmax) | 1 - 5 hours | Moderately slow absorption | [12] |
| Terminal Half-life (t½) | ~22 hours | Supports once-daily dosing | [3][12] |
| Apparent Clearance (CL/F) | 28.2 L/h | Moderate clearance | [3][13] |
| Protein Binding | ~95% | Binds to serum albumin and α1-acid glycoprotein | [12][13] |
| Metabolism | FMO1, FMO3, UGT1A4 | Metabolized via flavin-containing monooxygenase and glucuronosyl transferase | [12][13] |
| Excretion | Mainly in feces (59%) | <1% of unchanged drug excreted in urine | [12][13] |
Impact on VEGFR-2 Downstream Signaling Pathways
By preventing VEGFR-2 autophosphorylation, Cediranib effectively shuts down multiple downstream signaling cascades that are critical for angiogenic processes.
-
Proliferation (MAPK Pathway): Phosphorylation of VEGFR-2 at tyrosine Y1175 recruits Phospholipase C gamma (PLCγ). This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, a primary driver of endothelial cell proliferation.[4][6] Cediranib's inhibition of Y1175 phosphorylation blocks this pro-proliferative signal.[14]
-
Survival (PI3K/Akt Pathway): The Phosphoinositide 3-kinase (PI3K)-Akt pathway, a crucial regulator of cell survival and anti-apoptotic signals, is also activated downstream of VEGFR-2.[4][14] Cediranib treatment has been shown to inhibit the activation of Akt, thereby diminishing survival signals in endothelial cells.[14]
-
Migration (p38 MAPK Pathway): Endothelial cell migration, a key step in the formation of new vessel sprouts, is partly mediated by the p38 MAPK pathway, which is activated following VEGFR-2 phosphorylation at sites like Y1214.[6] Cediranib has been demonstrated to inhibit ligand-induced migration of endothelial cells.[10]
Experimental Protocols
Assessing the activity of Cediranib involves specific in vitro and cellular assays. Below are outlines of key experimental methodologies.
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol determines the ability of Cediranib to inhibit ligand-induced VEGFR-2 phosphorylation in endothelial cells.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells to near confluency.
-
Serum Starvation: Place cells in serum-free media for several hours to overnight. This reduces basal receptor activation.
-
Inhibitor Pre-treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a specific VEGFR-2 ligand, such as VEGF-A (e.g., 50 ng/mL), for a short period (5-10 minutes) to induce maximal receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., sodium vanadate) to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-VEGFR-2 antibody to specifically capture the receptor. Use Protein A/G beads to pull down the antibody-receptor complexes.
-
SDS-PAGE and Western Blotting: Elute the captured proteins from the beads, separate them by size using SDS-PAGE, and transfer them to a nitrocellulose or PVDF membrane.
-
Detection:
-
Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine, 4G10).
-
Strip the membrane and re-probe with a primary antibody for total VEGFR-2 to serve as a loading control.
-
-
Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensity. Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 to determine the degree of inhibition at each Cediranib concentration.
Endothelial Cell Proliferation Assay
This assay measures the functional consequence of VEGFR-2 inhibition on cell growth.
-
Cell Seeding: Seed HUVECs at a low density in a 96-well plate in low-serum media.
-
Treatment: Add varying concentrations of Cediranib along with a constant, growth-promoting concentration of VEGF-A. Include controls for basal growth (no VEGF) and maximal growth (VEGF only).
-
Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.
-
Quantification: Measure cell viability/proliferation using a standard method, such as:
-
MTS/MTT Assay: Measures mitochondrial activity in living cells.
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
-
Analysis: Normalize the results to the VEGF-only control and plot the dose-response curve to determine the IC50 of Cediranib for inhibiting VEGF-stimulated proliferation.
Conclusion
This compound is a potent, multi-targeted inhibitor of VEGF receptors, with particularly high affinity for VEGFR-2. Its role is to act as a competitive inhibitor at the ATP-binding site of the receptor's kinase domain, thereby preventing the autophosphorylation necessary for signal transduction. This blockade effectively abrogates downstream signaling through the MAPK, PI3K/Akt, and p38 MAPK pathways, leading to the inhibition of endothelial cell proliferation, survival, and migration. These actions underpin its powerful anti-angiogenic effects observed in preclinical models and clinical trials.[5] Understanding this precise mechanism of action is fundamental for its rational application in oncology and for the development of next-generation anti-angiogenic therapies. Furthermore, emerging research has shown Cediranib also suppresses homology-directed DNA repair, providing a rationale for its use in combination with PARP inhibitors and expanding its therapeutic potential beyond angiogenesis inhibition alone.[7][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 1 Trial and Pharmacokinetic Study of Cediranib, an Orally Bioavailable Pan–Vascular Endothelial Growth Factor Receptor Inhibitor, in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cediranib | VEGFR | Tocris Bioscience [tocris.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The tyrosine kinase inhibitor cediranib blocks ligand-induced vascular endothelial growth factor receptor-3 activity and lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
Cediranib Maleate molecular structure and chemical properties
Introduction: Cediranib Maleate, also known by its code name AZD2171, is a potent, orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] It is the maleate salt of cediranib, an indole ether quinazoline derivative developed for its antineoplastic activities.[1][4] Cediranib competes with adenosine triphosphate (ATP) to bind to and inhibit all three VEGFRs (VEGFR-1, -2, and -3), thereby blocking VEGF-mediated signaling pathways essential for angiogenesis, the formation of new blood vessels required for tumor growth and survival.[1][3] Its efficacy has been evaluated in numerous clinical trials for various solid tumors, including ovarian cancer, lung cancer, and glioblastoma.[5][6][7]
Molecular Structure and Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is critical for researchers in drug formulation, pharmacology, and medicinal chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | (2Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline | [4][8] |
| Synonyms | AZD2171 Maleate, Recentin™ | [1][][10] |
| CAS Number | 857036-77-2 | [4][8][11] |
| Chemical Formula | C₂₉H₃₁FN₄O₇ | [4][8][] |
| Molecular Weight | 566.59 g/mol | [4][8][12] |
| Appearance | White to off-white solid powder | [][12] |
| Melting Point | 198.3-200.08 °C | [][12] |
| Solubility | Water: Insoluble or sparingly soluble (2.0 mg/mL) DMSO: ≥ 45 mg/mL | [][12][13] |
| InChI Key | JRMGHBVACUJCRP-BTJKTKAUSA-N | [8][] |
| SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | [4] |
Mechanism of Action and Signaling Pathways
Cediranib exerts its anti-tumor effects primarily by inhibiting angiogenesis. It is a highly potent, ATP-competitive inhibitor of the tyrosine kinase activity of all three VEGF receptors.[1][14] The binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling. These pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, promote endothelial cell proliferation, migration, survival, and vascular permeability.[15]
Cediranib's inhibition of VEGFR phosphorylation blocks these downstream signals, leading to the suppression of new blood vessel formation, which in turn starves tumors of essential nutrients and oxygen.[2][3] In addition to its potent activity against VEGFRs, Cediranib also demonstrates inhibitory effects on other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit, which can also contribute to its overall anti-cancer activity.[6][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of this compound.
1. In Vitro Kinase Inhibition Assay This assay quantifies the ability of Cediranib to inhibit the enzymatic activity of specific receptor tyrosine kinases.
-
Objective: To determine the IC₅₀ value of Cediranib against VEGFR-2 (KDR), VEGFR-1 (Flt-1), VEGFR-3 (Flt-4), c-Kit, and PDGFR.[14]
-
Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP (at or just below Kₘ concentration), Cediranib stock solution (e.g., 10 mM in DMSO), assay buffer, 96-well plates, and an ELISA plate reader.[14]
-
Methodology:
-
Prepare serial dilutions of Cediranib in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the kinase enzyme, the peptide substrate, and the diluted Cediranib or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction using an appropriate stop solution.
-
Quantify the amount of phosphorylated substrate using a specific antibody in an ELISA format.
-
Measure absorbance using a plate reader.
-
Calculate the percent inhibition for each Cediranib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. Cediranib has shown IC₅₀ values of <1 nM for VEGFR-2, 5 nM for VEGFR-1, and ≤3 nM for VEGFR-3.[][13]
-
2. In Vitro Cell Proliferation Assay This experiment assesses the effect of Cediranib on the proliferation of cancer cells.
-
Objective: To evaluate the anti-proliferative effect of Cediranib on a non-small-cell lung cancer cell line (A549).[15]
-
Materials: A549 cells, complete culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, Cediranib stock solution, and a cell viability reagent (e.g., CCK-8).[15]
-
Methodology:
-
Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cediranib (e.g., 0, 3, 6, 9 µM) for a specified duration (e.g., 48 hours).[15]
-
After the incubation period, add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the concentration of Cediranib that inhibits cell growth by 50% (GI₅₀).
-
3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of Cediranib in a living organism.
-
Objective: To assess the effect of orally administered Cediranib on the growth of human tumor xenografts in immunodeficient mice.[6][13]
-
Materials: Immunodeficient mice (e.g., nude mice), human tumor cells (e.g., NCI-H526), Matrigel (optional), Cediranib formulation for oral gavage (e.g., suspended in Tween 80), calipers, and animal scales.[13][16]
-
Methodology:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Cediranib (e.g., ≥1.5 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[13]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of Cediranib.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C29H31FN4O7 | CID 11226834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cediranib - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 8. go.drugbank.com [go.drugbank.com]
- 10. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 11. GSRS [precision.fda.gov]
- 12. This compound | 857036-77-2 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Cediranib Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cediranib maleate (AZD2171), a potent, orally administered small molecule, has been extensively investigated for its anti-cancer properties. Developed by AstraZeneca, it functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of receptor tyrosine kinases (RTKs).[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of Cediranib, detailing its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. The information is intended to support researchers, scientists, and drug development professionals in understanding the foundational science of this anti-angiogenic agent.
Mechanism of Action
Cediranib is a highly potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[2] Its primary mechanism of action is the blockade of VEGF signaling, a critical pathway for angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Cediranib demonstrates potent, ATP-competitive inhibition by binding to the intracellular domain of all three VEGF receptors.[1]
The drug exhibits high affinity for VEGFR-2 (KDR/Flk-1), the principal mediator of VEGF-driven angiogenesis.[1] It also effectively inhibits VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4), which are involved in both angiogenesis and lymphangiogenesis.[4][5] Beyond the VEGFR family, Cediranib shows significant inhibitory activity against other structurally related RTKs, including platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and c-Kit, albeit with varying potencies.[1][6] This multi-targeted profile contributes to its broad anti-tumor activity.[7]
Data Presentation: Quantitative Analysis of Cediranib Activity
The preclinical efficacy of Cediranib has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative view of its inhibitory potency and anti-tumor effects.
Table 1: In Vitro Kinase Inhibition of Cediranib
| Target Kinase | Assay Type | IC50 Value | Source(s) |
| VEGFR-1 (Flt-1) | Recombinant Enzyme Assay | 5 nM | [8][9] |
| VEGFR-1 (Flt-1) | Cellular Phosphorylation Assay | 1.2 nM | [6][10] |
| VEGFR-2 (KDR) | Recombinant Enzyme Assay | <1 nM | [3][8][9] |
| VEGFR-2 (KDR) | Cellular Phosphorylation Assay (HUVECs) | 0.5 nM | [4][9] |
| VEGFR-3 (Flt-4) | Recombinant Enzyme Assay | ≤3 nM | [4][8] |
| c-Kit | Recombinant Enzyme Assay | 2 nM | [4][8] |
| c-Kit | Cellular Phosphorylation Assay | 1-3 nM | [6] |
| PDGFR-α | Recombinant Enzyme Assay | <0.036 µM | [1] |
| PDGFR-β | Recombinant Enzyme Assay | <0.005 µM | [1] |
| PDGFR-β | Cellular Phosphorylation Assay | 12-32 nM | [6] |
| FGFR-1 | Recombinant Enzyme Assay | <0.026 µM | [1] |
Table 2: In Vitro Cellular and Anti-Angiogenic Activity of Cediranib
| Assay | Cell Line/System | Endpoint | IC50 / Effective Concentration | Source(s) |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | 0.4 nM | [8][11] |
| Cell Proliferation | NCI-H526 | SCF-stimulated proliferation | 13 nM | [6][10] |
| Cell Proliferation | Human Vascular Smooth Muscle Cells | PDGF-BB-stimulated proliferation | 32 nM | [6] |
| Cell Proliferation | Osteosarcoma Cells | PDGF-BB-stimulated proliferation | 64 nM | [6] |
| Cell Proliferation | A549 (NSCLC) | Cell Viability (48h) | ~10.4% reduction at 6 µM, ~32.34% reduction at 9 µM | [12] |
| Vessel Sprouting | Fibroblast/Endothelial Cell Co-culture | Reduction in vessel area, length, and branching | Sub-nanomolar concentrations | [8][11] |
Table 3: In Vivo Anti-Tumor Efficacy of Cediranib in Xenograft Models
| Tumor Type | Xenograft Model | Dose | Effect | Source(s) |
| Colon, Lung, Prostate, Breast, Ovary | Human Tumor Xenografts | 1.5 mg/kg/day (oral) | Statistically significant tumor growth inhibition | [1][11] |
| Renal Cell Carcinoma | Murine RENCA model | 5 mg/kg/day (oral) | Significant reduction of primary tumor growth | [4] |
| Glioblastoma | C6 Rat Glial Tumor Xenografts | 0.75 mg/kg (oral) | 46% to 61% reduction in ligand-induced PDGFR-α and PDGFR-β phosphorylation | [6] |
| Lung | Calu-6 Human Lung Tumor Xenografts | Not specified | Significant reduction in tumor microvessel density within 52 hours | [4] |
| Non-Small-Cell Lung Cancer | Calu-3 Xenografts | Not specified | Significantly smaller tumor size and tumor regression | [13][14] |
| Colorectal Cancer | HT29 Xenografts | 1.5 mg/kg/day and 3 mg/kg/day (oral) | Significant tumor growth inhibition | [15] |
| Ovarian Cancer | Patient-Derived Xenografts (EOC-PDX) | Not specified | Prolonged survival when combined with chemotherapy | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cediranib against specific receptor tyrosine kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant kinase domains are purified. A generic substrate, such as poly(Glu, Tyr) 4:1, or a specific peptide substrate is used.[17][18]
-
Reaction Mixture: The kinase, substrate, and varying concentrations of Cediranib are incubated in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA).[19]
-
Initiation: The reaction is initiated by the addition of ATP, often radiolabeled with [γ-32P]ATP.[19][20]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[19][20]
-
Termination: The reaction is stopped, typically by adding EDTA or a loading dye and heating.[17][21]
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity.[19] Non-radioactive methods may use technologies like ADP-Glo, which measures ADP production as an indicator of kinase activity.[20]
-
Data Analysis: The percentage of kinase inhibition at each Cediranib concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
Objective: To measure the ability of Cediranib to inhibit ligand-induced phosphorylation of its target receptors within a cellular context.
General Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., HUVECs for VEGFR-2, AG1-G1-Flt1 cells for VEGFR-1) are cultured to sub-confluency.[6][10]
-
Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Cediranib for a defined time.
-
Ligand Stimulation: The specific ligand (e.g., VEGF-A, PDGF-BB, SCF) is added to stimulate receptor phosphorylation for a short period.[6]
-
Cell Lysis: Cells are washed and lysed to extract proteins.
-
Analysis: The level of phosphorylated receptor is determined by Western blotting or ELISA using phospho-specific antibodies.[12] Total receptor levels are also measured as a loading control.
-
Data Analysis: The inhibition of phosphorylation is quantified relative to the ligand-stimulated control without the inhibitor, and IC50 values are calculated.
Cell Proliferation Assays
Objective: To assess the effect of Cediranib on the proliferation of cells, particularly endothelial cells.
General Protocol:
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in multi-well plates.[11]
-
Treatment: After cell attachment, the medium is replaced with a growth medium containing a stimulating ligand (e.g., VEGF) and varying concentrations of Cediranib.
-
Incubation: Cells are incubated for a period of time (e.g., 48-72 hours).[10][12]
-
Quantification: Cell viability or proliferation is measured using assays such as MTT, XTT, or by direct cell counting.
-
Data Analysis: The percentage of proliferation inhibition is calculated compared to the stimulated control, and IC50 values are determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Cediranib in a living organism.
General Protocol:
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[13][22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. Cediranib is typically administered orally once daily.[1][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., three times per week).[13]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.[4]
Signaling Pathways and Visualizations
Cediranib exerts its anti-tumor effects by modulating key signaling pathways downstream of its target receptors. The primary pathway inhibited is the VEGF signaling cascade.
VEGF Signaling Pathway Inhibition by Cediranib
Upon binding of VEGF to its receptors (VEGFRs), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. These include the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also crucial for cell proliferation and migration.[12] Cediranib, by blocking the initial phosphorylation of VEGFRs, effectively shuts down these pro-angiogenic and pro-survival signals in endothelial cells.
Caption: Inhibition of VEGF signaling pathways by Cediranib.
Experimental Workflow for In Vivo Xenograft Study
The logical flow of a typical preclinical in vivo efficacy study is depicted below. This workflow ensures a systematic evaluation of the anti-tumor activity of a compound like Cediranib.
Caption: Standard workflow for a preclinical xenograft study.
Conclusion
The preclinical data for this compound robustly demonstrate its potent anti-angiogenic and anti-tumor activities. Its primary mechanism, the potent inhibition of VEGFR tyrosine kinases, translates into significant efficacy in both in vitro and in vivo models of various cancers. The multi-targeted nature of Cediranib, encompassing c-Kit and PDGFR, likely contributes to its broad spectrum of activity. This in-depth technical guide, with its summarized quantitative data, detailed experimental protocols, and pathway visualizations, provides a solid foundation for further research and development of this and similar targeted therapies. The presented information underscores the value of a well-characterized preclinical profile in guiding the clinical investigation of novel anti-cancer agents.
References
- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cediranib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute vascular response to cediranib treatment in human non-small-cell lung cancer xenografts with different tumour stromal architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cediranib combined with chemotherapy reduces tumor dissemination and prolongs the survival of mice bearing patient-derived ovarian cancer xenografts with different responsiveness to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. In vitro kinase activity [protocols.io]
- 22. reactionbiology.com [reactionbiology.com]
A Technical Guide to the In Vitro Effects of Cediranib Maleate on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Cediranib Maleate, a potent tyrosine kinase inhibitor, on the proliferation of endothelial cells. Cediranib (also known as AZD2171) is recognized as a powerful inhibitor of vascular endothelial growth factor (VEGF) receptor signaling, a critical pathway in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Understanding its precise mechanism and quantifiable effects at the cellular level is paramount for its application in oncology and other angiogenesis-dependent diseases.
Core Mechanism of Action: Inhibition of VEGF Signaling
Cediranib exerts its anti-proliferative effects by targeting the receptor tyrosine kinases (RTKs) on endothelial cells.[2] Specifically, it is a potent, orally available, pan-VEGF receptor inhibitor that blocks all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[3][4] The binding of VEGF ligands to these receptors initiates a signaling cascade that promotes endothelial cell proliferation, migration, survival, and vascular permeability.[2][5] Cediranib functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the tyrosine kinase domain that occurs upon ligand-receptor binding.[3] This blockade halts the downstream signaling required for angiogenesis.[6]
The diagram below illustrates the inhibitory action of Cediranib on the canonical VEGF signaling pathway in an endothelial cell.
Quantitative Data on Cediranib's In Vitro Potency
Cediranib demonstrates high potency against key kinases involved in angiogenesis. The half-maximal inhibitory concentration (IC₅₀) values from various in vitro assays quantify its efficacy in inhibiting both receptor activation and subsequent cellular proliferation.
Table 1: Inhibition of Receptor Tyrosine Kinase Phosphorylation
| Target Kinase | Cell Line / System | Ligand / Stimulus | IC₅₀ Value | Reference |
|---|---|---|---|---|
| KDR (VEGFR-2) | Recombinant Enzyme | ATP | < 1 nmol/L | [3] |
| VEGFR-1 | AG1-G1-Flt1 cells | VEGF-A | 1.2 nmol/L | [7] |
| VEGFR-2 | Human Endothelial Cells | VEGF-E | ≤ 1 nmol/L | [8] |
| VEGFR-3 | Human Endothelial Cells | VEGF-C156S | ≤ 1 nmol/L | [8] |
| c-Kit | Cellular Assay | Stem Cell Factor | 1-3 nmol/L | [7] |
| PDGFR-β | Cellular Assay | PDGF-BB | 12-32 nmol/L | [7] |
| PDGFR-α | Cellular Assay | PDGF-AA | 12-32 nmol/L |[7] |
Table 2: Inhibition of Endothelial and Related Cell Proliferation
| Cell Type | Ligand / Stimulus | Assay Type | Cediranib Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Lymphatic & Blood Endothelial Cells | VEGF-C156S or VEGF-E | MTT Assay | 0.1 - 10 nmol/L | Dose-dependent inhibition of ligand-induced growth. | [9] |
| Human Vascular Smooth Muscle Cells | PDGF-BB | Cellular Proliferation Assay | 32 nmol/L | IC₅₀ for proliferation. | [7] |
| Osteosarcoma Cells | PDGF-BB | Cellular Proliferation Assay | 64 nmol/L | IC₅₀ for proliferation. | [7] |
| Gastrointestinal Cancer Cell Lines | VEGF-A, -B, or -C | SRB Assay | 100 nmol/L | No significant effect on tumor cell proliferation. |[10][11] |
Note: While Cediranib potently inhibits endothelial cell proliferation, some studies show it does not directly inhibit the proliferation of certain tumor cell lines, highlighting its primary role as an anti-angiogenic, rather than a cytotoxic, agent.[11]
Key Experimental Protocols
The assessment of Cediranib's effect on endothelial cell proliferation typically involves stimulating cultured cells with a VEGF ligand in the presence of varying concentrations of the inhibitor.
This protocol provides a framework for quantifying the anti-proliferative effects of Cediranib.
Objective: To measure the dose-dependent inhibition of VEGF-stimulated endothelial cell proliferation by this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells (e.g., HDMECs).
-
Endothelial Growth Medium (EGM-2).
-
Basal medium (serum-free) for starvation.
-
Recombinant human VEGF-A (or other ligands like VEGF-C, VEGF-E).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent.
-
Plate reader.
Methodology:
-
Cell Seeding: Plate HUVECs in 96-well plates at a density of 2,000-5,000 cells/well in complete EGM-2 medium and incubate for 24 hours to allow for attachment.
-
Serum Starvation: Replace the medium with serum-free basal medium and incubate for 16-24 hours. This synchronizes the cells in the G0 phase and reduces baseline proliferation.
-
Treatment:
-
Prepare serial dilutions of Cediranib in serum-free medium.
-
Add the Cediranib dilutions to the appropriate wells. Include a "vehicle control" with DMSO at the same concentration as the highest Cediranib dose.
-
After a pre-incubation period (e.g., 1 hour), add the pro-angiogenic stimulus (e.g., VEGF-A at 10-50 ng/mL) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.
-
Quantification (MTT Assay Example):
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the control wells.
-
Plot the percentage of proliferation inhibition against the logarithm of Cediranib concentration to determine the IC₅₀ value.
-
The workflow for a typical proliferation assay is visualized below.
References
- 1. Cediranib - Wikipedia [en.wikipedia.org]
- 2. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tyrosine kinase inhibitor cediranib blocks ligand-induced vascular endothelial growth factor receptor-3 activity and lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting vascular endothelial growth factor receptor-1 and -3 with cediranib (AZD2171): effects on migration and invasion of gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting vascular endothelial growth factor receptor-1 and -3 with cediranib (AZD2171): effects on migration and invasion of gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cediranib Maleate on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cediranib maleate, a potent, orally administered small-molecule tyrosine kinase inhibitor, has demonstrated significant activity in modulating the complex tumor microenvironment (TME). By primarily targeting vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3, cediranib exerts profound effects on tumor angiogenesis, leading to a "normalization" of the tumor vasculature. This vascular modulation, in turn, influences tumor hypoxia, immune cell infiltration, and the efficacy of combination therapies. This technical guide provides an in-depth analysis of the mechanisms of action of cediranib on the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Mechanism of Action of this compound
Cediranib is a multi-target tyrosine kinase inhibitor with high affinity for all three VEGFRs, playing a critical role in both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and c-Kit.[1] Its primary mechanism within the TME is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of these receptors, which blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1][3]
Inhibition of VEGF Signaling
The binding of VEGF ligands to their receptors on endothelial cells is a critical step in angiogenesis. Cediranib's potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, leads to a cascade of anti-angiogenic effects.[1][4] Furthermore, its activity against VEGFR-1 and VEGFR-3 disrupts both angiogenesis and lymphangiogenesis, the latter being a key route for tumor metastasis.[1][4][5]
Below is a diagram illustrating the VEGF signaling pathway and the point of inhibition by Cediranib.
Caption: VEGF signaling pathway and Cediranib's point of inhibition.
Impact on Tumor Vasculature and Angiogenesis
Cediranib's primary and most well-documented effect on the TME is its impact on the tumor vasculature. It not only inhibits the formation of new blood vessels but also normalizes the existing abnormal and leaky tumor vasculature.
Anti-Angiogenic Effects
Preclinical studies have consistently demonstrated that cediranib significantly reduces microvessel density in a variety of tumor models.[1][5] This anti-angiogenic activity is a direct consequence of its inhibition of VEGFR signaling in endothelial cells.
Vascular Normalization
A key concept in the action of anti-angiogenic agents like cediranib is "vascular normalization." Tumors often have a chaotic and inefficient vasculature characterized by tortuous, dilated, and hyperpermeable vessels. This leads to increased interstitial fluid pressure, hypoxia, and reduced delivery of therapeutic agents. Cediranib has been shown to prune immature vessels and strengthen the remaining ones, leading to:
-
Decreased vessel permeability and diameter: This reduces vasogenic edema, a significant complication, particularly in brain tumors like glioblastoma.[1][6]
-
Improved pericyte coverage: Pericytes are crucial for vessel stability, and their increased association with tumor vessels is a hallmark of normalization.[6]
-
Thinner basement membrane: This can also contribute to improved vessel function.[6]
This normalization process creates a "window of opportunity" where the improved blood flow can enhance the delivery and efficacy of concomitant cytotoxic chemotherapy and radiation.[1]
Below is a diagram illustrating the concept of tumor vascular normalization by Cediranib.
Caption: The process of tumor vascular normalization induced by Cediranib.
Modulation of the Immune Microenvironment
Beyond its vascular effects, cediranib also significantly influences the immune landscape within the TME. The interplay between angiogenesis and immune suppression is a critical area of cancer research, and cediranib's activity highlights this connection.
Increased T-Cell Infiltration
Several studies have shown that short-term treatment with cediranib can lead to an increase in the infiltration of CD3+, CD4+, and CD8+ T cells into the tumor.[7][8] This is likely a consequence of vascular normalization, which can facilitate the trafficking of immune cells into the tumor bed.
Alterations in Myeloid Cell Populations
Cediranib treatment has been associated with a decrease in F4/80+ macrophages in some tumor models.[7][8] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are often key drivers of an immunosuppressive TME, and modulation of these populations could contribute to an anti-tumor immune response.
Immune-Mediated Resistance Mechanisms
Prolonged treatment with cediranib can lead to the development of resistance, and this is often linked to changes in the immune microenvironment. In some preclinical models of ovarian cancer, resistance was associated with:
-
Upregulation of IL-6 and JAK/STAT signaling: This pathway can promote tumor cell survival and angiogenesis, counteracting the effects of VEGFR inhibition.[7][8][9]
-
Increased PD-1/PD-L1 expression: In tumors with lower intrinsic IL-6 signaling, resistance can be driven by the upregulation of immune checkpoint proteins like PD-1 on immune cells and its ligand PD-L1 on tumor cells.[7][9]
These findings provide a strong rationale for combining cediranib with immune checkpoint inhibitors or agents targeting the IL-6 pathway to overcome resistance and enhance therapeutic efficacy.
Below is a diagram illustrating the dual role of Cediranib in modulating the immune microenvironment.
Caption: Dual effects of Cediranib on the tumor immune microenvironment.
Quantitative Data on Cediranib's Impact
The following tables summarize quantitative data from key preclinical studies investigating the effects of cediranib on the TME.
Table 1: In Vivo Efficacy of Cediranib in Murine High-Grade Serous Ovarian Cancer (HGSOC) Models
| Model | Treatment | Outcome Measure | Result | p-value | Reference |
| 30200 | Cediranib (5 mg/kg) | Omental Tumor Weight | Decrease from ~80 mg to ~30 mg | < 0.05 | [7][8] |
| 60577 | Cediranib (5 mg/kg) | Omental Tumor Weight | Decrease from ~65 mg to ~30 mg | < 0.005 | [7][8] |
| 30200 | Cediranib (5 mg/kg) | CD3+ T-cell Infiltration | Significant Increase | < 0.007 | [7][8] |
| 30200 | Cediranib (5 mg/kg) | CD4+ T-cell Infiltration | Significant Increase | < 0.01 | [7][8] |
| 30200 | Cediranib (5 mg/kg) | CD8+ T-cell Infiltration | Significant Increase | < 0.02 | [7][8] |
| 30200 | Cediranib (5 mg/kg) | F4/80+ Macrophages | Significant Decrease | < 0.005 | [7][8] |
| 60577 | Cediranib + anti-PD-1 | Median Survival | 68 days (vs. 49 days for control) | < 0.001 | [7][8] |
Table 2: In Vitro Inhibitory Activity of Cediranib
| Target Kinase | IC50 (µM) | Reference |
| VEGFR-2 | <0.001 | [1] |
| VEGFR-3 | <0.003 | [1] |
| c-Kit | <0.002 | [1] |
| PDGFR-β | <0.005 | [1] |
| PDGFR-α | <0.036 | [1] |
| FGFR-1 | <0.026 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used to study the effects of cediranib on the TME.
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo efficacy and impact of cediranib on tumor growth and the TME.
Models:
-
Syngeneic Orthotopic Models: High-grade serous ovarian cancer (HGSOC) cell lines (e.g., 30200, 60577) are injected intraperitoneally into immunocompetent mice (e.g., FVB).[7][8] This allows for the study of the interaction between the tumor, the TME, and the host immune system.
-
Xenograft Models: Human tumor cell lines (e.g., from colon, lung, prostate, breast, ovary) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).[1][10] These models are useful for assessing the direct anti-tumor and anti-angiogenic effects of cediranib.
Treatment Regimen:
-
Cediranib is typically administered via oral gavage at doses ranging from 1.5 to 6 mg/kg, once daily, five times a week.[5][7][9]
-
Control groups receive the vehicle used to dissolve cediranib.
-
For combination studies, other agents (e.g., anti-IL6 or anti-PD-1 antibodies) are administered according to established protocols.[7][9]
Endpoint Analysis:
-
Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or omental weight (for ovarian cancer models).[7][8]
-
Survival is a key endpoint in many studies.
-
At the study endpoint, tumors are harvested for further analysis.
Below is a workflow diagram for a typical in vivo experiment.
Caption: A generalized workflow for in vivo studies of Cediranib.
Analysis of the Tumor Microenvironment
Flow Cytometry:
-
Objective: To quantify immune cell populations within the tumor.
-
Protocol:
-
Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions.
-
Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, F4/80).[7][8]
-
Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell subsets.
-
Immunohistochemistry (IHC):
-
Objective: To visualize the spatial distribution of proteins of interest within the tumor tissue.
-
Protocol:
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are incubated with primary antibodies against targets such as endomucin (to visualize blood vessels) or pSTAT3 (to assess signaling pathway activation).[9]
-
A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Stained sections are imaged using a microscope.
-
Magnetic Resonance Imaging (MRI):
-
Objective: To non-invasively assess tumor vascular characteristics in vivo.
-
Protocol:
Conclusion
This compound exerts a multifaceted impact on the tumor microenvironment, primarily through the inhibition of VEGFR signaling. Its ability to induce vascular normalization provides a strong rationale for its use in combination with other anti-cancer therapies. Furthermore, the modulation of the immune microenvironment by cediranib opens up new avenues for combination with immunotherapies. A thorough understanding of its mechanisms of action, supported by robust preclinical and clinical data, is essential for the continued development and optimal clinical application of this targeted agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing cancer therapy through the strategic targeting of the tumor microenvironment.
References
- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advantages of Tyrosine Kinase Anti-Angiogenic Cediranib over Bevacizumab: Cell Cycle Abrogation and Synergy with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cediranib Maleate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Cediranib Maleate (also known as AZD2171 or Recentin) is a potent, orally bioavailable pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor.[1][2] It effectively targets all three VEGF receptors (VEGFR-1, -2, and -3) and also shows inhibitory activity against c-Kit and platelet-derived growth factor receptor (PDGFR).[3][4] By competitively binding to the ATP-binding site of these receptors, Cediranib blocks VEGF-mediated signaling pathways, consequently inhibiting angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][5] These characteristics make it a valuable tool in cancer research, particularly for studying tumor angiogenesis and for the development of anti-cancer therapies.
This document provides a detailed protocol for the preparation and application of this compound for in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key properties and recommended concentrations for this compound in cell culture applications.
| Parameter | Value | Source(s) |
| Molecular Weight | 566.58 g/mol | [3] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][6] |
| Solubility in DMSO | Up to 100 mg/mL (~176 mM) | [3] |
| Solubility in Water/Ethanol | Insoluble | [3][7] |
| Recommended Stock Conc. | 10 mM in fresh, anhydrous DMSO | [6][8] |
| Stock Solution Storage | -20°C for short-term; -80°C for long-term | General Lab Practice |
| Typical Working Conc. | 1 nM - 15 µM (Cell line dependent) | [6][9] |
| Vehicle Control | DMSO at the same final concentration as the highest treatment dose | [9] |
Mechanism of Action: VEGFR Signaling Inhibition
Cediranib exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGF receptors. The diagram below illustrates the signaling pathway targeted by Cediranib.
Caption: Cediranib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials and Equipment:
-
This compound powder (e.g., Selleck Chemicals, ApexBio)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution (MW = 566.58 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 566.58 g/mol * (1000 mg / 1 g) = 5.67 mg
-
Weighing: Carefully weigh out 5.67 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the tube. It is critical to use fresh DMSO as moisture can reduce the solubility of the compound.[3][6]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
II. Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the stock solution into the final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution (e.g., 1.5 mL or 15 mL conical tubes)
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to treat cells in a 6-well plate (2 mL final volume per well) with concentrations of 3 µM, 6 µM, and 9 µM:
-
For 9 µM: Add 1.8 µL of 10 mM stock to 1998.2 µL of medium.
-
For 6 µM: Add 1.2 µL of 10 mM stock to 1998.8 µL of medium.
-
For 3 µM: Add 0.6 µL of 10 mM stock to 1999.4 µL of medium.
-
Note: It is often easier to perform an intermediate dilution (e.g., to 100 µM) in medium first, then make the final dilutions from this intermediate stock.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO as used for the highest drug concentration to the same final volume of medium. In the example above, the highest DMSO volume is 1.8 µL in ~2 mL, resulting in a final DMSO concentration of ~0.09%. The control would be 1.8 µL of DMSO in 2 mL of medium.[9]
-
Mix and Use: Gently mix each working solution by pipetting or inverting. Use the freshly prepared solutions immediately to treat the cells.
III. Application to Cell Culture
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Aspirate Medium: Carefully aspirate the old culture medium from the wells.
-
Treatment: Add the prepared working solutions of this compound (and the vehicle control) to the corresponding wells.
-
Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).[9]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., CCK-8, MTT), apoptosis assays, cell cycle analysis, or protein expression analysis (e.g., Western Blot).
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire process, from compound preparation to cell treatment.
Caption: Workflow for preparing and applying this compound in cell culture.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cediranib - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Cediranib | c-Kit | VEGFR | PDGFR | FLT | Autophagy | TargetMol [targetmol.com]
- 9. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cediranib Maleate Administration in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Cediranib Maleate, a potent pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, in xenograft tumor models. The protocols outlined below are compiled from various preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo efficacy experiments.
Introduction to this compound
Cediranib is a small molecule inhibitor that targets all three VEGF receptors (VEGFR-1, -2, and -3), playing a critical role in blocking angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[1] By inhibiting VEGFR signaling, Cediranib effectively cuts off the tumor's blood supply, leading to growth inhibition and vascular regression.[1][2] It also exhibits activity against other tyrosine kinase receptors such as c-Kit and platelet-derived growth factor receptor (PDGFR). Preclinical studies in a variety of xenograft models, including colon, lung, and renal cell carcinoma, have demonstrated its potent anti-tumor and anti-angiogenic activity.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different xenograft models as reported in the literature.
Table 1: Tumor Growth Inhibition by this compound in Various Xenograft Models
| Xenograft Model | Cancer Type | Animal Model | Cediranib Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition | Reference |
| HT29 | Colorectal | Rat | 0.75 | 26 days | Minimal | [2] |
| HT29 | Colorectal | Rat | 1.5 | 26 days | Significant (p < 0.001) | [2] |
| HT29 | Colorectal | Rat | 3 | 26 days | Significant (p < 0.001) | [2] |
| Calu-3 | Non-Small Cell Lung | Mouse | 6 | 5 days | Significant (p < 0.01), Tumor Regression | [3] |
| Calu-6 | Non-Small Cell Lung | Mouse | 6 | 5 days | Trend towards inhibition (not significant) | [3] |
| Caki-1 | Renal Cell Carcinoma | Mouse | Not Specified | Not Specified | Significant | [4] |
Table 2: Final Tumor Volume Data in HT29 Xenograft Model
| Treatment Group | Initial Mean Tumor Volume (mm³) ± SE | Final Mean Tumor Volume (mm³) ± SE |
| Vehicle Control | 330 ± 80 | 1500 ± 750 |
| Cediranib (0.75 mg/kg) | 270 ± 70 | 1300 ± 1000 |
| Cediranib (1.5 mg/kg) | 230 ± 80 | 90 ± 30 |
| Cediranib (3 mg/kg) | 260 ± 60 | 100 ± 30 |
Data from a 26-day study in rats bearing HT29 colorectal xenografts.[2]
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for daily oral gavage in mice or rats.
Materials:
-
This compound powder (e.g., AZD2171)
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water or 1% (v/v) Polysorbate 80 (Tween 80) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Storage vials
Protocol:
-
Calculate the total amount of this compound and vehicle required for the entire study, accounting for the number of animals, dose, and treatment duration.
-
Weigh the required amount of this compound powder accurately.
-
In a suitable container, prepare the chosen vehicle. For 0.5% methylcellulose, gradually add the methylcellulose powder to sterile water while stirring continuously until a homogenous suspension is formed. For 1% Tween 80, add the appropriate volume of Tween 80 to sterile water and mix thoroughly.
-
Slowly add the weighed this compound powder to the vehicle while continuously stirring using a magnetic stirrer.
-
Continue stirring until a uniform suspension is achieved. This may take 15-30 minutes.
-
Aliquot the suspension into appropriately labeled storage vials for daily use.
-
Store the suspension at 4°C and protect from light. Before each use, vortex or shake the vial well to ensure a homogenous suspension.
Establishment of Subcutaneous Xenograft Tumors
Objective: To establish subcutaneous tumors in immunocompromised mice using either cancer cell lines or patient-derived tumor fragments.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID, or NSG mice), 6-8 weeks old
-
Cancer cell line of interest or patient-derived xenograft (PDX) tissue
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA (for cell lines)
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Sterile surgical instruments (for PDX)
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
Protocol for Cell Line-Derived Xenografts:
-
Culture the cancer cells under standard conditions to about 80% confluency.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired number for injection (typically 1 x 10^6 to 10 x 10^7 cells) in a volume of 100-200 µL.
-
Anesthetize the mouse using isoflurane.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the animals regularly for tumor growth.
Protocol for Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from a patient under sterile conditions.
-
In a sterile petri dish on ice, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical staples or sutures.
-
Monitor the animals for tumor engraftment and growth.
In Vivo Efficacy Study Workflow
Objective: To evaluate the anti-tumor efficacy of this compound in established xenograft models.
Workflow:
-
Tumor Establishment: Establish xenograft tumors as described in Protocol 3.2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Initiation:
-
Control Group: Administer the vehicle solution daily via oral gavage.
-
Treatment Group(s): Administer the prepared this compound suspension daily via oral gavage at the desired dose(s).
-
-
Tumor Monitoring:
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[2]
-
Monitor animal body weight and overall health status throughout the study.
-
-
Study Endpoint:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
-
Endpoint Analysis:
-
Weigh the excised tumors.
-
Process tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Immunohistochemistry for Microvessel Density (CD31 Staining)
Objective: To assess the effect of this compound on tumor angiogenesis by quantifying microvessel density.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD31 (PECAM-1)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.
-
Peroxidase Block: Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the slides in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-CD31 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Develop the signal using a DAB substrate kit, monitoring for the desired staining intensity under a microscope.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Capture images of the stained sections and quantify microvessel density by counting the number of CD31-positive vessels per unit area.
Western Blot for Phosphorylated VEGFR2
Objective: To determine the pharmacodynamic effect of Cediranib by assessing the phosphorylation status of VEGFR2 in tumor lysates.
Materials:
-
Excised tumor tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total-VEGFR2
-
HRP-conjugated secondary antibody (anti-rabbit)
-
ECL (Enhanced Chemiluminescence) detection reagent
Protocol:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: Cediranib inhibits VEGFR phosphorylation and downstream signaling.
Caption: Workflow for in vivo efficacy studies of Cediranib.
References
- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute vascular response to cediranib treatment in human non-small-cell lung cancer xenografts with different tumour stromal architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR-2 TYROSINE KINASE INHIBITOR CEDIRANIB (RECENTIN; AZD2171) INHIBITS ENDOTHELIAL CELL FUNCTION AND GROWTH OF HUMAN RENAL TUMOR XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Angiogenic Effects of Cediranib Maleate in the Matrigel Plug Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to provide oxygen and nutrients for their expansion. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.[1] Cediranib Maleate is a potent, orally available tyrosine kinase inhibitor that targets all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), thereby inhibiting VEGF-mediated angiogenesis.[2][3]
The Matrigel plug assay is a widely used in vivo method to evaluate pro- and anti-angiogenic molecules.[4][5] Matrigel is a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[6][7] When mixed with an angiogenic stimulus and injected subcutaneously into mice, it forms a solid gel plug that becomes vascularized by host endothelial cells.[5] The extent of vascularization within the plug can be quantified to assess the efficacy of anti-angiogenic compounds like this compound.
These application notes provide a detailed protocol for utilizing the Matrigel plug assay to assess the anti-angiogenic properties of this compound.
Data Presentation
Quantitative data from the Matrigel plug assay should be summarized in a clear and structured format to allow for easy comparison between control and treated groups. The following tables are examples of how to present the data.
Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs
| Treatment Group | Dose (mg/kg/day) | Mean Hemoglobin (g/dL) ± SEM | % Inhibition |
| Vehicle Control | 0 | 1.5 ± 0.2 | 0% |
| This compound | 1 | 1.0 ± 0.15 | 33.3% |
| This compound | 3 | 0.6 ± 0.1 | 60.0% |
| This compound | 6 | 0.3 ± 0.05 | 80.0% |
Table 2: Effect of this compound on Microvessel Density (MVD) in Matrigel Plugs
| Treatment Group | Dose (mg/kg/day) | Mean MVD (vessels/mm²) ± SEM | % Inhibition |
| Vehicle Control | 0 | 120 ± 15 | 0% |
| This compound | 1 | 85 ± 12 | 29.2% |
| This compound | 3 | 50 ± 8 | 58.3% |
| This compound | 6 | 25 ± 5 | 79.2% |
Experimental Protocols
In Vivo Matrigel Plug Assay
Materials:
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
Recombinant Human VEGF (or other pro-angiogenic factor)
-
This compound
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Sterile, ice-cold PBS
-
Ice-cold syringes and needles (24G)
-
Heparin (optional, to prevent clotting)
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C. All subsequent steps should be performed on ice to prevent premature gelation.
-
Prepare a stock solution of VEGF in sterile PBS.
-
Prepare stock solutions of this compound in the appropriate vehicle at various concentrations.
-
On the day of injection, mix the Matrigel with VEGF to a final concentration of 150 ng/mL. If desired, heparin can be added to a final concentration of 10 units/mL.
-
For the treatment groups, add the desired concentration of this compound to the Matrigel-VEGF mixture. For the control group, add an equivalent volume of the vehicle.
-
Keep the Matrigel mixtures on ice until injection.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using an ice-cold syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral midline of each mouse.
-
The Matrigel will form a solid plug at body temperature.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the mice daily via oral gavage at the desired doses for the duration of the experiment (typically 7-14 days).
-
-
Plug Excision and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Carefully excise the Matrigel plugs.
-
The plugs can be processed for various quantitative analyses.
-
Quantitative Analysis of Angiogenesis
1. Hemoglobin Content Measurement (Drabkin's Method):
-
Weigh each Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube.
-
Add Drabkin's reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the hemoglobin concentration using a standard curve. The results can be expressed as g/dL of hemoglobin per gram of Matrigel.
2. Immunohistochemical Analysis of Microvessel Density (MVD):
-
Fix the Matrigel plugs in 10% neutral buffered formalin.
-
Process the plugs for paraffin embedding and sectioning (5 µm sections).
-
Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31 or von Willebrand Factor (vWF).
-
Counterstain the sections with hematoxylin.
-
Capture images of the stained sections under a microscope.
-
Quantify the number of microvessels per unit area (e.g., vessels/mm²) to determine the MVD.
Mandatory Visualizations
Caption: Workflow for the Matrigel plug assay.
Caption: VEGF signaling pathway and the inhibitory action of Cediranib.
References
- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo matrigel migration and angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice [mdpi.com]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Cediranib Maleate in Long-Term Cell Culture
Introduction
Cediranib Maleate (also known as AZD2171 or Recentin) is a potent, orally bioavailable pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor.[1][2] It effectively blocks signaling from all three VEGF receptors (VEGFR-1, -2, and -3), which are crucial mediators of angiogenesis, the formation of new blood vessels.[1][3][4] In addition to its primary targets, Cediranib also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptors (PDGFR-α/β) and c-Kit.[3][5][6] This multi-targeted action makes Cediranib a valuable tool for investigating angiogenesis, tumor growth, and related signaling pathways in long-term cell culture experiments.
Mechanism of Action
Cediranib functions as an ATP-competitive inhibitor, binding to the kinase domain of VEGF receptors and preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The inhibition of VEGFR signaling disrupts endothelial cell proliferation, migration, and survival, ultimately leading to the suppression of new blood vessel formation, which is essential for sustained tumor growth.[2][7][8] Key downstream pathways affected include the MAPK/Erk1/2 and Akt/mTOR pathways, which are involved in cell cycle progression, survival, and proliferation.[9]
Applications in Long-Term Cell Culture
-
Studying Acquired Resistance: Long-term exposure of cancer cells to Cediranib can be used to model the development of therapeutic resistance and investigate the underlying molecular mechanisms.
-
Evaluating Chronic Effects on Angiogenesis: Continuous treatment in co-culture models (e.g., endothelial cells with fibroblasts or tumor cells) allows for the assessment of sustained anti-angiogenic efficacy.[10][11]
-
Investigating Adaptive Signaling: Prolonged inhibition of VEGFR pathways may induce adaptive responses in cells. Long-term studies can help identify these compensatory signaling networks.
-
Assessing Effects on Tumor Cell Plasticity: Chronic exposure may influence tumor cell behavior, including changes in invasion, metastasis, and stemness, which can be monitored over extended periods.
Quantitative Data: Inhibitory Activity of Cediranib
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Cediranib against various tyrosine kinases and cell lines, providing a reference for determining appropriate working concentrations for in vitro experiments.
Table 1: Kinase Inhibitory Activity of Cediranib
| Target Kinase | IC50 Value | Source |
| VEGFR-1 (Flt-1) | 5 nM | [5][12] |
| VEGFR-2 (KDR) | <1 nM | [5][12] |
| VEGFR-3 (Flt-4) | ≤3 nM | [5][12] |
| c-Kit | 2 nM | [5] |
| PDGFR-β | 5 nM | [5] |
| PDGFR-α | 36 nM (approx.) | [5] |
Table 2: Cellular Proliferation Inhibitory Activity of Cediranib
| Cell Line / Condition | Assay Type | IC50 / Effective Concentration | Source |
| HUVECs (VEGF-stimulated) | Proliferation Assay | 0.4 nM | [5] |
| MG63 (PDGF-AA stimulated) | Proliferation Assay | 0.04 µM (40 nM) | [5] |
| NCI-H526 (c-Kit) | Proliferation Assay | 13 nM | [6] |
| Human VSMCs (PDGF-BB stimulated) | Proliferation Assay | 32 nM | [6] |
| Osteosarcoma cells (PDGF-BB stimulated) | Proliferation Assay | 64 nM | [6] |
| A549 (NSCLC) | Proliferation / Cloning | 6-9 µM (induces apoptosis/autophagy) | [9] |
| Gastrointestinal Carcinoma Cells | Migration/Invasion Inhibition | 100 nM | [13] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways inhibited by this compound.
Caption: Cediranib inhibits the VEGF signaling pathway.
Caption: Workflow for long-term cell culture experiments.
Experimental Protocols
1. General Protocol for Long-Term Cell Culture with this compound
This protocol provides a framework for maintaining cell cultures with continuous exposure to this compound over several days or weeks. The key challenge in long-term treatment is maintaining a consistent drug concentration while managing cell proliferation to avoid confluence.[14][15]
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Standard cell culture flasks, plates, and consumables
-
-
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.[12] Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Seeding Cells: Seed cells at a lower-than-normal density in culture flasks or plates to accommodate growth over a longer period.
-
Initial Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh complete medium containing the desired final concentration of Cediranib. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Maintaining Culture:
-
Medium Changes: Replace the culture medium every 2-3 days.[14] The fresh medium must be supplemented with the same concentration of this compound to ensure continuous exposure.
-
Subculturing: Monitor cell confluency regularly. When cells reach ~70-80% confluency, they must be passaged.
-
To passage, detach the cells (e.g., using trypsin-EDTA), collect them, and re-seed a fraction of the cell suspension into a new flask with fresh, Cediranib-containing medium.[14] The remaining cells can be harvested for analysis.
-
-
Endpoint Analysis: At predetermined time points throughout the experiment, harvest cells for downstream applications such as viability assays, protein extraction for Western blotting, or RNA isolation.
-
2. Protocol: Cell Viability Assay (Resazurin-Based)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is suitable for monitoring cytotoxicity over the course of a long-term experiment.[16]
-
Procedure:
-
Seed cells in a 96-well plate at a low density and treat with various concentrations of this compound as described in the general long-term protocol. Include vehicle-only (DMSO) and untreated controls.
-
At each desired time point (e.g., 3, 6, 9 days), perform the assay on a subset of plates.
-
Add Resazurin solution (commercially available as AlamarBlue or similar reagents) to each well, typically 10% of the culture volume.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence (e.g., 545 nm excitation / 590 nm emission) or absorbance using a microplate reader.[16]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Protocol: Western Blotting for VEGFR-2 Phosphorylation
This protocol is used to confirm the inhibitory effect of Cediranib on its primary target, VEGFR-2.[13][17]
-
Procedure:
-
Culture cells (typically endothelial cells like HUVECs or cancer cell lines expressing VEGFR-2) with or without Cediranib for the desired duration.
-
For acute inhibition analysis, starve cells in serum-free media overnight, then pre-treat with Cediranib (e.g., 10-100 nM) for 1-2 hours.[13][17]
-
Stimulate the cells with a ligand such as VEGF-A (e.g., 10-50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[13]
-
Immediately place the plate on ice and wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR-2 and/or a housekeeping protein like β-actin.[18]
-
4. Protocol: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures and is a standard method for evaluating anti-angiogenic compounds.[19][20]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel® or similar)
-
Endothelial cell growth medium
-
96-well plate
-
-
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution. Ensure no bubbles are introduced.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[21]
-
Prepare a suspension of HUVECs (pre-treated with Cediranib for a desired long-term duration, or acutely treated for short-term assays) in a low-serum medium at a density of 1-2 x 10^5 cells/mL.[21]
-
Gently add 100 µL of the HUVEC suspension to each matrix-coated well.
-
Include controls: untreated cells (positive control for tube formation) and cells treated with known angiogenesis inhibitors.
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like networks using an inverted light microscope.
-
For quantification, capture images and measure parameters such as total tube length, number of nodes, and number of branches using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cediranib - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 4. Advantages of Tyrosine Kinase Anti-Angiogenic Cediranib over Bevacizumab: Cell Cycle Abrogation and Synergy with Chemotherapy [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of Tyrosine Kinase Anti-Angiogenic Cediranib over Bevacizumab: Cell Cycle Abrogation and Synergy with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting vascular endothelial growth factor receptor-1 and -3 with cediranib (AZD2171): effects on migration and invasion of gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. amsbio.com [amsbio.com]
- 20. Angiogenesis Assay [cellbiolabs.com]
- 21. abcam.com [abcam.com]
Application Notes: Generation and Characterization of Cediranib Maleate-Resistant Cancer Cell Lines
Introduction
Cediranib Maleate (AZD2171) is a potent, orally administered small-molecule tyrosine kinase inhibitor.[1][2] It primarily targets all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, -2, and -3), playing a crucial role in blocking angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3] Cediranib also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptors (PDGFRs).[4][5] While showing promise in clinical trials for various cancers, including ovarian and kidney cancer, a significant challenge in its therapeutic use is the development of acquired resistance.[1][2][6]
The generation of Cediranib-resistant cancer cell lines in vitro is an indispensable tool for researchers and drug development professionals.[7] These models are crucial for elucidating the molecular mechanisms that drive resistance, identifying potential biomarkers to predict patient response, and evaluating novel therapeutic strategies to overcome or circumvent treatment failure.[7][8] Resistance to Cediranib can emerge through various mechanisms, including the activation of alternative signaling pathways such as the IL6/JAK-STAT or the PD-1 signaling pathways.[9][10]
This document provides detailed protocols for the development and characterization of this compound-resistant cancer cell lines, presents data in a structured format, and includes visualizations of key processes and pathways.
Data Presentation
Quantitative data is essential for tracking the development and confirming the phenotype of resistant cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound in Parental Cancer Cell Lines
The initial step in developing a resistant cell line is to determine the baseline sensitivity of the parental cell line to the drug.[11] The half-maximal inhibitory concentration (IC50) is a critical parameter.
| Cell Line | Cancer Type | IC50 of this compound |
| HUVEC | Endothelial | ~0.4 nM (VEGF-stimulated proliferation)[12][13] |
| MG63 | Osteosarcoma | ~0.04 µM (PDGF-AA suppression)[12] |
| HeLa | Cervical Cancer | ~7.67 µM (Ebolavirus entry assay)[12][13] |
| NCI-H526 | Small Cell Lung Cancer | Effective at ≥1.5 mg/kg/d in xenografts[14] |
Note: IC50 values can vary significantly based on the assay conditions and specific cell line characteristics.
Table 2: Example Progression of this compound Resistance Development
This table illustrates a typical progression for developing a resistant cell line, showing the gradual increase in drug concentration and the corresponding change in the IC50 value.
| Culture Period (Weeks) | This compound Concentration | Measured IC50 | Fold Resistance (IC50 Resistant / IC50 Parental) |
| 0 (Parental) | 0 nM | 10 nM | 1.0 |
| 4 | 5 nM (IC20-IC30) | 18 nM | 1.8 |
| 8 | 10 nM (IC50) | 45 nM | 4.5 |
| 12 | 20 nM (2 x IC50) | 98 nM | 9.8 |
| 16 | 40 nM (4 x IC50) | 180 nM | 18.0 |
| 20 (Stable Line) | 40 nM (Maintenance) | >200 nM | >20.0 |
Experimental Protocols
Protocol 1: Determination of Parental Cell Line IC50 for this compound
This protocol determines the baseline drug concentration required to inhibit 50% of cell growth, which guides the starting concentration for resistance development.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI 1640, DMEM) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)[14]
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[15] Incubate overnight to allow for cell attachment.[15][16]
-
Drug Preparation: Prepare a series of 2x concentrated this compound solutions by serially diluting the stock solution in complete medium. A typical concentration range might be 0.1 nM to 100 µM. Include a vehicle control (DMSO only), ensuring the final DMSO concentration is ≤0.1%.[7]
-
Drug Treatment: Add 100 µL of the 2x drug solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations.
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours as per the manufacturer's instructions.[15]
-
Data Acquisition: Measure the absorbance (OD) at the appropriate wavelength using a microplate reader.[15]
-
Analysis: Calculate cell viability as (OD_treated - OD_blank) / (OD_control - OD_blank) * 100%. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Stepwise Development of this compound-Resistant Cell Lines
This protocol uses a common method of exposing cells to gradually increasing drug concentrations to select for a resistant population.[7][11] This process can take 3 to 18 months.[11]
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium and supplements
-
This compound stock solution
-
Cell culture flasks (T25, T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Start by culturing the parental cells in their complete medium containing a low concentration of this compound, typically the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined in Protocol 1.[7]
-
Monitoring and Maintenance: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.[15][17]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (usually after 2-4 weeks), increase the this compound concentration by 1.5 to 2.0-fold.[7]
-
Repeat and Select: Repeat step 3, gradually escalating the drug dose. If at any point the cells experience excessive death (>80%), reduce the concentration to the previous tolerated level and allow more time for adaptation before attempting to increase it again.[18]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a stock of the cells.[17] This creates a valuable timeline of resistance development and provides backups.
-
Establishment of a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50) or a clinically relevant concentration. The resulting cell line is considered the Cediranib-resistant (Ced-R) line.
-
Maintenance Culture: Maintain the established Ced-R cell line in a medium containing a constant concentration of this compound (e.g., the highest concentration they tolerated) to preserve the resistant phenotype.
Protocol 3: Confirmation and Characterization of Resistance
Procedure:
-
IC50 Re-evaluation: Using Protocol 1, determine the IC50 of the newly developed Ced-R cell line and compare it directly with the parental cell line in the same experiment.
-
Calculate Resistance Index (RI): The degree of resistance is quantified by the RI, calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[18] A significantly increased RI confirms the resistant phenotype.[7]
-
Stability Test: To determine if the resistance is stable, culture the Ced-R cells in a drug-free medium for several passages (e.g., 1-3 months) and then re-determine the IC50.[15] A stable resistant line will retain its high IC50.
-
Mechanism Investigation (Optional but Recommended):
-
Western Blotting: Analyze the protein expression and phosphorylation status of key components of the VEGFR signaling pathway and known resistance pathways (e.g., p-STAT3, PD-L1) to identify molecular changes.[9]
-
Gene Expression Analysis: Use techniques like qPCR or RNA-sequencing to investigate changes in gene expression that may contribute to resistance.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for generating this compound-resistant cell lines.
Diagram 2: Cediranib Signaling and Resistance Pathways
Caption: Cediranib targets VEGFR; resistance can arise via IL-6/JAK/STAT activation.
References
- 1. Cediranib - Wikipedia [en.wikipedia.org]
- 2. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Cediranib - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 5. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Mechanisms of Resistance by Circulating Tumor DNA in EVOLVE, a Phase II Trial of Cediranib Plus Olaparib for Ovarian Cancer at Time of PARP Inhibitor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture Academy [procellsystem.com]
Application Notes and Protocols: Cediranib Maleate in Orthotopic Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cediranib Maleate, a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, in preclinical orthotopic models of lung cancer. The included data and protocols are intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and mechanism of action of Cediranib in a clinically relevant setting.
Introduction
This compound is an orally available small molecule that selectively inhibits all three VEGFRs (VEGFR-1, -2, and -3), as well as c-Kit and platelet-derived growth factor receptors (PDGFRs).[1][2] By targeting VEGFR signaling, Cediranib effectively blocks angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3] Orthotopic lung cancer models, where human lung cancer cells are implanted into the lungs of immunocompromised mice, provide a more clinically relevant tumor microenvironment compared to subcutaneous models, making them ideal for evaluating anti-angiogenic therapies like Cediranib.[4][5][6]
Key Findings from Preclinical Orthotopic Lung Cancer Models
Cediranib has demonstrated significant anti-tumor activity in various orthotopic human lung adenocarcinoma models, including both rapidly and slowly progressive models.[7] It effectively inhibits tumor growth, prevents metastasis, and can enhance the efficacy of conventional chemotherapies like paclitaxel.[7]
Data Presentation
Table 1: Efficacy of Cediranib Alone and in Combination with Paclitaxel in Orthotopic Human Lung Adenocarcinoma Models [7]
| Treatment Group | PC14-PE6 Median Tumor Volume (mm³) | % Inhibition vs. Vehicle | NCI-H441 Median Tumor Volume (mm³) | % Inhibition vs. Vehicle |
| Vehicle Control | 1148 | - | 746 | - |
| Paclitaxel | 516 | 55% | 194 | 74% |
| Cediranib | 148 | 87% | 37 | 95% |
| Cediranib + Paclitaxel | 35 | 97% | 12 | 98% |
Data from a study where treatment was initiated two weeks after orthotopic injection of human lung adenocarcinoma cells into the lungs of mice.[7]
Table 2: Effects of Cediranib on the Tumor Microenvironment in Orthotopic Lung Cancer Models [7]
| Parameter | Observation |
| VEGFR Activation | Blocked in tumor vasculature and tumor cells |
| Microvessel Density | Significantly reduced |
| Tumor Cell Proliferation | Blocked |
| Tumor Cell Apoptosis | Increased |
Signaling Pathway
Cediranib's primary mechanism of action involves the inhibition of the VEGF signaling pathway, which is crucial for angiogenesis.
Caption: Cediranib inhibits the phosphorylation of VEGFR, blocking downstream signaling and angiogenesis.
Experimental Protocols
Orthotopic Lung Cancer Model Establishment
This protocol is adapted from methodologies described for establishing orthotopic lung cancer models in mice.[4][5]
Materials:
-
Human lung cancer cell lines (e.g., PC14-PE6, NCI-H441)[7]
-
Growth medium appropriate for the cell line[5]
-
Growth-factor reduced extracellular matrix (ECM) gel[5]
-
Sterile phosphate-buffered saline (PBS)[5]
-
Immunocompromised mice (e.g., nude or NOD-SCID)[5]
-
Anesthetic (e.g., isoflurane)[8]
-
Surgical instruments (scalpel, forceps)
-
Wound clips or sutures[5]
-
Analgesics (e.g., ketoprofen)[5]
Procedure:
-
Cell Preparation:
-
Culture lung cancer cells in the appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.[5]
-
On the day of injection, harvest cells using trypsin, neutralize, and create a single-cell suspension.[5]
-
Count viable cells and resuspend in a 25% ECM gel solution in sterile PBS to the desired concentration (e.g., 6.0 x 10^5 cells in 15-25 µL).[5] Keep the cell suspension on ice.
-
-
Animal Preparation and Surgery:
-
Orthotopic Injection:
-
Closure and Recovery:
Experimental Workflow for Efficacy Studies
The following workflow outlines a typical study to evaluate the efficacy of Cediranib in an established orthotopic lung cancer model.
Caption: A typical experimental workflow for evaluating Cediranib in orthotopic lung cancer models.
Immunohistochemical Analysis
Purpose: To assess the effects of Cediranib on the tumor microenvironment, including angiogenesis, proliferation, and apoptosis.
Procedure:
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize the mice and carefully dissect the lungs and any metastatic lesions.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues for staining.
-
-
Staining:
-
Quantification:
-
Capture images of the stained tissue sections using a microscope.
-
Quantify the staining (e.g., number of positive cells or stained area) using image analysis software.
-
Compare the results between treatment groups.
-
Conclusion
This compound demonstrates potent anti-tumor and anti-angiogenic activity in orthotopic lung cancer models. The protocols and data presented here provide a framework for further preclinical investigation of Cediranib and other anti-angiogenic agents in clinically relevant lung cancer models. These models are invaluable tools for understanding drug mechanisms, identifying biomarkers of response, and optimizing combination therapies for the treatment of lung cancer.
References
- 1. The tyrosine kinase inhibitor cediranib for non-small cell lung cancer and other thoracic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cediranib - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cediranib Maleate Efficacy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques and detailed protocols for assessing the preclinical efficacy of Cediranib Maleate, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors. The following sections detail in vivo and in vitro methodologies, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.
This compound is a small molecule tyrosine kinase inhibitor that primarily targets all three VEGF receptors (VEGFR-1, -2, and -3), playing a crucial role in blocking angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[1][2][3] Its efficacy has been demonstrated in various preclinical cancer models, including renal cell carcinoma, glioblastoma, and ovarian cancer.[1][4][5]
I. In Vivo Efficacy Assessment
A cornerstone of preclinical evaluation for anti-angiogenic agents like this compound involves robust in vivo models. These studies are critical for understanding the drug's effect on tumor growth, the tumor microenvironment, and overall animal survival.
A. Tumor Growth Inhibition Studies
The most direct measure of an anti-cancer agent's efficacy is its ability to inhibit tumor growth. This is typically assessed in xenograft or syngeneic tumor models established in immunocompromised or immunocompetent mice, respectively.
Experimental Workflow for In Vivo Tumor Growth Inhibition
References
- 1. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cediranib Maleate Concentration for Anti-Cancer Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Cediranib Maleate in anti-cancer experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the maleate salt of Cediranib, an orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1] It potently targets VEGFR-1, -2, and -3, thereby inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2] Additionally, Cediranib shows inhibitory activity against other tyrosine kinases implicated in tumor progression, including platelet-derived growth factor receptors (PDGFR) and c-Kit.[3]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
Based on published data, a sensible starting point for in vitro experiments is in the low micromolar (µM) to nanomolar (nM) range. For instance, the IC50 (the concentration that inhibits 50% of cell growth) for A549 non-small-cell lung cancer cells was determined to be 6.45 µM after 48 hours of treatment.[4] For HeLa cells, an IC50 of 7.67 µM has been reported.[5] However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. Therefore, it is crucial to perform a dose-response curve to determine the IC50 for your specific cell model.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO, which can then be further diluted in cell culture medium to the desired final concentrations.[5][6] To minimize the potential for DMSO-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
Q4: How does this compound affect intracellular signaling pathways?
Cediranib primarily inhibits the VEGFR signaling pathway. Downstream of VEGFR, it has been shown to suppress the Akt/mTOR and MAPK signaling pathways in cancer cells.[4] This leads to the induction of apoptosis (programmed cell death), cell cycle arrest at the G1 phase, and autophagy.[4]
Data Presentation
Table 1: IC50 Values of this compound against Various Kinases
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | <1[1][2][3] |
| c-Kit | 2[3][5] |
| VEGFR-3 (Flt-4) | ≤3[3][5] |
| VEGFR-1 (Flt-1) | 5[3][5] |
| PDGFRβ | 5[3][5] |
| PDGFRα | 36 |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| A549 | Non-Small-Cell Lung Cancer | 48 hours | 6.45[4] |
| HeLa | Cervical Cancer | 4.5 hours | 7.67[5] |
| DAOY | Medulloblastoma | Not Specified | Not Specified (Primary Screen Hit)[5] |
Experimental Protocols
Detailed Methodology for Determining IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. A typical concentration range to test could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using a suitable software package (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in control wells | - Suboptimal cell seeding density- Contamination (bacterial, fungal, or mycoplasma)- Poor quality of reagents or media | - Optimize cell seeding density for your specific cell line.- Regularly check for and test for contamination. Maintain aseptic techniques.- Use fresh, high-quality reagents and media. |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding and mix well.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Cediranib precipitation in culture medium | - Poor solubility of this compound at the tested concentration- Interaction with media components | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).- Prepare fresh drug dilutions for each experiment.- If precipitation persists, consider using a different solvent or a solubilizing agent, after validating its lack of toxicity on the cells. A study has investigated the aqueous solubility of this compound and found it to be pH-dependent.[7] |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in incubation times- Inconsistent reagent preparation | - Use cells within a consistent and low passage number range. Seed cells at a consistent confluency.- Strictly adhere to the same incubation times for drug treatment and MTT assay.- Prepare fresh reagents for each experiment and ensure accurate dilutions. |
| Unexpected cellular morphology changes | - Off-target effects of Cediranib- Cellular stress due to high drug concentration or solvent toxicity | - Observe cells at multiple time points and concentrations using microscopy.- Lower the concentration range of Cediranib and the final DMSO concentration.- Consider performing assays to investigate specific cellular stress pathways. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Cediranib's impact on key signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. iris.hi.is [iris.hi.is]
managing off-target effects of Cediranib Maleate in cell lines
Welcome to the technical support center for Cediranib Maleate. This resource is designed to assist researchers, scientists, and drug development professionals in managing the off-target effects of this compound in cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cell death at low concentrations | Off-target kinase inhibition: Cediranib can inhibit c-Kit and PDGFRβ at nanomolar concentrations, which may be critical for the survival of certain cell lines.[1][2] Cell line sensitivity: The specific genetic background of your cell line may render it particularly sensitive to the off-target effects of Cediranib. | 1. Perform a dose-response curve: Determine the precise IC50 in your cell line. 2. Check for c-Kit and PDGFR expression: If your cells express these receptors, consider if they are crucial for their survival. 3. Use a more selective inhibitor as a control: Compare the effects of Cediranib with a highly selective VEGFR inhibitor to distinguish on-target from off-target effects. 4. Reduce serum concentration: Serum contains growth factors that activate off-target receptors. Reducing serum may mitigate these effects. |
| Altered cell morphology unrelated to angiogenesis | Inhibition of PDGFR signaling: PDGFRs are involved in cell migration and cytoskeletal arrangement. Inhibition of these receptors can lead to morphological changes.[2] | 1. Document morphological changes: Use microscopy to carefully record any alterations. 2. Assess cytoskeletal proteins: Use immunofluorescence to examine the distribution of actin and other cytoskeletal components. 3. Correlate with PDGFR inhibition: Use Western blotting to check the phosphorylation status of PDGFR and its downstream effectors. |
| Drug resistance develops rapidly | Activation of compensatory signaling pathways: Cells can develop resistance by upregulating alternative survival pathways, such as the IL6/JAK/STAT pathway.[3] | 1. Analyze key signaling pathways: Use Western blotting or phospho-kinase arrays to identify upregulated pathways in resistant cells. 2. Consider combination therapies: If a compensatory pathway is identified, consider co-treating with an inhibitor of that pathway. For example, combining Cediranib with an IL-6 inhibitor has shown to overcome resistance in some models.[3] |
| Inconsistent results between experiments | Reagent variability: Lot-to-lot variation in this compound or other reagents can affect results. Cell culture conditions: Minor variations in cell density, serum concentration, or passage number can impact cellular response. | 1. Aliquot and store Cediranib properly: Dissolve in a suitable solvent like DMSO and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Standardize cell culture procedures: Maintain consistent cell passage numbers, seeding densities, and serum concentrations for all experiments.[4] |
Frequently Asked Questions (FAQs)
1. What are the primary on-target and off-target effects of this compound in cell lines?
Cediranib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3.[5] These are its primary targets, and their inhibition leads to anti-angiogenic effects. However, Cediranib also exhibits off-target activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptors (PDGFRα/β), c-Kit, and Fibroblast Growth Factor Receptor (FGFR1).[6]
2. How can I differentiate between on-target and off-target effects in my experiments?
To dissect the specific effects of Cediranib, you can employ the following strategies:
-
Use of control inhibitors: Compare the phenotype induced by Cediranib with that of a highly specific VEGFR inhibitor.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to deplete the expression of suspected off-target kinases and observe if the phenotype is rescued.
-
Rescue experiments: If an off-target effect is suspected, try to rescue the phenotype by adding the ligand for the affected receptor (e.g., PDGF for PDGFR).
3. What are the common downstream signaling pathways affected by Cediranib's off-target activity?
Cediranib's inhibition of off-target kinases like PDGFR and c-Kit can impact downstream signaling pathways that are also regulated by VEGFRs, creating overlapping effects. Key affected pathways include:
-
MAPK/Erk1/2 pathway: This pathway is crucial for cell proliferation and is downstream of both VEGFR and PDGFR.[7][8]
-
PI3K/Akt/mTOR pathway: This is a major survival pathway that can be inhibited by Cediranib.[7]
4. At what concentration should I use this compound to minimize off-target effects?
The optimal concentration is cell-line dependent. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect (e.g., inhibition of VEGF-induced proliferation) while minimizing off-target effects. As a starting point, Cediranib inhibits VEGFR2 with an IC50 of <1 nM, while its IC50 for c-Kit and PDGFRβ are 2 nM and 5 nM, respectively.[1]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Cediranib against its primary and key off-target kinases.
| Kinase Target | IC50 (nM) | Target Type |
| VEGFR-2 (KDR) | < 1 | On-target |
| c-Kit | 2 | Off-target |
| VEGFR-3 (Flt-4) | ≤ 3 | On-target |
| VEGFR-1 (Flt-1) | 5 | On-target |
| PDGFRβ | 5 | Off-target |
| PDGFRα | 36 | Off-target |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of Cediranib on cell viability.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the Cediranib-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of on-target and off-target pathway modulation by Cediranib.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ, anti-phospho-Akt, anti-phospho-Erk1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting unexpected cell death.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cediranib Maleate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Cediranib Maleate in cell culture experiments.
Stability of this compound in Cell Culture Media
The stability of this compound in cell culture media is a critical factor for ensuring the accuracy and reproducibility of in vitro experiments. While specific, publicly available quantitative data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640 is limited, this guide provides best practices and a framework for researchers to assess its stability in their specific experimental systems.
Factors that can influence the stability of small molecules like this compound in cell culture media include pH, temperature, light exposure, and interactions with media components.[1] It is generally recommended to prepare fresh dilutions of the compound in media for each experiment from a frozen stock solution to minimize degradation.
Representative Stability Data of Small Molecules in Cell Culture Media
The following table presents representative stability data for other small molecule inhibitors in DMEM, which can serve as an illustrative example. Note: This data is not specific to this compound and should be used for informational purposes only. Researchers are strongly encouraged to perform their own stability assessments for this compound under their specific experimental conditions.
| Compound (Analogous Small Molecule Inhibitor) | Cell Culture Medium | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) |
| Compound 1 | DMEM | 72 | 37 | 94% |
| Compound 2 | DMEM | 72 | 37 | 74% |
| Compound 3 | DMEM | 72 | 37 | 47% |
| Compound 4 | DMEM | 72 | 37 | 85% |
Data adapted from a study on the cellular bioavailability of small-molecule inhibitors.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in experiments
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Appropriate analytical standards and controls
2. Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubation:
-
Aliquot the working solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection: At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation until analysis. The 0-hour time point serves as the initial concentration baseline.
-
Sample Analysis:
-
Thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour sample.
-
Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10-50 mM).[1] Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended final concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Q3: My this compound solution is precipitating when I add it to the cell culture medium. What should I do?
A3: Precipitation can occur if the compound is not sufficiently soluble in the aqueous medium. To avoid this:
-
Make serial dilutions of your high-concentration DMSO stock in DMSO first before adding the final, more diluted DMSO stock to your aqueous medium.
-
Ensure the final concentration of the drug in the medium does not exceed its solubility limit.
-
Gently vortex the medium while adding the drug solution to facilitate mixing.
-
Consider a brief, gentle warming of the medium (e.g., to 37°C) before adding the compound.
Q4: How often should I change the medium containing this compound in my long-term experiments?
A4: The frequency of media changes depends on the stability of this compound under your specific culture conditions and the metabolic activity of your cells. If the compound is found to degrade significantly over 24-48 hours, more frequent media changes may be necessary to maintain a consistent effective concentration. It is advisable to determine the stability of this compound in your system to inform the experimental design.
Q5: Should I be concerned about this compound binding to serum proteins in the culture medium?
A5: Yes, many small molecules can bind to serum proteins, which can affect their bioavailability and effective concentration. The degree of protein binding can vary. It is important to be consistent with the serum percentage used in your experiments and to be aware that the free, active concentration of the drug may be lower than the total concentration added.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Degradation of this compound in media.- Inaccurate pipetting or dilution.- Variation in cell density or health. | - Perform a stability study to determine the degradation rate.- Prepare fresh drug dilutions for each experiment.- Calibrate pipettes and use proper dilution techniques.- Standardize cell seeding and monitoring procedures. |
| Precipitation in stock solution | - Stock solution is not fully dissolved.- Contamination of DMSO with water. | - Gently warm and vortex the stock solution to ensure complete dissolution.- Use fresh, anhydrous DMSO for stock preparation. |
| No observable effect of the drug | - Drug concentration is too low.- Drug has degraded.- Cell line is resistant.- Incorrect mechanism of action for the cell line. | - Perform a dose-response curve to determine the optimal concentration.- Check the stability of the drug in your media.- Verify the expression of VEGFRs in your cell line.- Confirm the purity and activity of your this compound batch. |
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Improving Cediranib Maleate Bioavailability in Oral Gavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cediranib Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo oral gavage experiments, with a focus on improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low and variable?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II or IV drug, characterized by low aqueous solubility. This poor solubility in gastrointestinal fluids is a primary reason for its low and variable oral bioavailability. Additionally, first-pass metabolism, where the drug is metabolized in the liver before reaching systemic circulation, can further reduce the amount of active drug available.
Q2: What are the common signs of poor bioavailability in my animal studies?
A2: Inconsistent or lower-than-expected plasma concentrations of this compound across your study subjects are a key indicator. High variability in tumor growth inhibition despite consistent dosing may also suggest issues with bioavailability. Other signs can include the presence of undissolved drug in the feces.
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to faster dissolution.
-
Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
Q4: Can I simply dissolve this compound in a common vehicle for oral gavage?
A4: While this compound is commercially available as a salt, its solubility in simple aqueous vehicles is limited. Dissolving it in organic solvents like DMSO for direct oral gavage is generally not recommended for in vivo studies due to potential toxicity and the risk of the drug precipitating in the gastrointestinal tract upon contact with aqueous fluids. A suspension or a specialized formulation is often necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent plasma concentrations of this compound between animals. | 1. Inaccurate dosing due to improper gavage technique. 2. Settling of the drug in a suspension formulation. 3. Variability in gastrointestinal physiology between animals. 4. Drug precipitation in the stomach. | 1. Ensure proper training in oral gavage technique to minimize stress and ensure accurate delivery. 2. Vigorously vortex the suspension immediately before each gavage to ensure homogeneity. Consider using a thickening agent (e.g., carboxymethylcellulose) to improve suspension stability. 3. Fasting animals overnight can help reduce variability in gastric pH and food content. 4. Utilize a formulation designed to enhance solubility and prevent precipitation, such as a cyclodextrin complex or a solid dispersion. |
| Low overall plasma exposure (AUC) of this compound. | 1. Poor dissolution of the drug in the gastrointestinal tract. 2. Significant first-pass metabolism. | 1. Employ a bioavailability-enhancing formulation. Studies have shown that complexation with γ-cyclodextrin can improve the solubility of this compound. 2. While formulation changes cannot directly inhibit metabolism, improving the dissolution rate can lead to faster absorption, potentially saturating metabolic enzymes and allowing more drug to reach systemic circulation. |
| Difficulty in preparing a stable and homogenous formulation for oral gavage. | 1. The crystalline nature and hydrophobicity of this compound make it difficult to suspend in aqueous vehicles. 2. Agglomeration of drug particles. | 1. Use wetting agents (e.g., Tween 80) in your vehicle to improve the dispersibility of the drug particles. 2. Sonication can be used to break up particle agglomerates and create a finer suspension. 3. Consider preparing a solid dispersion or a cyclodextrin inclusion complex, which can be more readily dispersed or dissolved. |
| Adverse events in animals, such as esophageal irritation or aspiration. | 1. Improper oral gavage technique, including using an incorrectly sized gavage needle or forcing the needle. 2. Irritation from the formulation itself. | 1. Use a flexible gavage needle of the appropriate size for the animal. Ensure the needle has a ball tip to prevent tissue damage. Lubricate the needle with a non-toxic lubricant. 2. Evaluate the tolerability of the vehicle and any excipients in a pilot study. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes a basic method for preparing a suspension of this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously triturating with the pestle to create a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
If particle agglomerates are still visible, sonicate the suspension for 5-10 minutes.
-
Store the suspension at 4°C and protect it from light.
-
Crucially, vortex the suspension vigorously immediately before each oral gavage administration to ensure a uniform dose.
Protocol 2: Preparation of a this compound-γ-Cyclodextrin Inclusion Complex
This protocol is based on the principle of improving drug solubility through complexation.
Materials:
-
This compound
-
γ-Cyclodextrin
-
Distilled water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of this compound to γ-cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolve the calculated amount of γ-cyclodextrin in distilled water with stirring. Gentle heating (e.g., 40-50°C) can aid dissolution.
-
Slowly add the accurately weighed this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear slightly opalescent.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be reconstituted in water or a suitable buffer for oral gavage.
Protocol 3: In Vivo Oral Gavage Procedure in Mice
This protocol provides a general guideline for oral gavage in mice. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
Prepared this compound formulation
-
Appropriately sized flexible gavage needle with a ball tip (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Vortex the drug formulation thoroughly.
-
Draw the calculated volume of the formulation into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Position the mouse vertically.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes post-gavage.
Data Presentation
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability with a γ-cyclodextrin formulation compared to a simple suspension.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension | 50 | 850 ± 150 | 4 | 9,500 ± 2,100 | 100 |
| γ-Cyclodextrin Complex | 50 | 1,800 ± 320 | 2 | 23,750 ± 4,500 | 250 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR-1, -2, -3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cediranib [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds to"]; Cediranib -> VEGFR [label="Inhibits\n(ATP competition)", arrowhead=tee]; VEGFR -> PLCg; VEGFR -> PI3K; VEGFR -> RAS; PLCg -> Proliferation; PI3K -> AKT; RAS -> RAF; AKT -> mTOR; RAF -> MEK; mTOR -> Proliferation; MEK -> ERK; ERK -> Proliferation; } .enddot Caption: this compound inhibits VEGFR signaling pathways.
Experimental Workflow
// Nodes Formulation [label="Formulation Preparation\n(e.g., Suspension, Cyclodextrin Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dosing [label="Oral Gavage\nto Animal Model", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Serial Blood Sampling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis\nof Plasma Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetic\nAnalysis (Cmax, Tmax, AUC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Comparison [label="Compare Bioavailability\nbetween Formulations", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Formulation -> Dosing; Dosing -> Sampling; Sampling -> Analysis; Analysis -> PK; PK -> Comparison; } .enddot Caption: Workflow for assessing oral bioavailability.
Technical Support Center: Overcoming Acquired Resistance to Cediranib Maleate In Vitro
Welcome to the technical support center for researchers encountering acquired resistance to Cediranib Maleate in their in vitro experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers face when working with Cediranib and cell lines that have developed resistance.
Q1: My "sensitive" parental cell line is showing unexpected resistance to Cediranib. What are the possible reasons?
A1: Several factors could contribute to this issue:
-
Cell Line Integrity: Ensure your parental cell line has not been cultured for an excessive number of passages, which can lead to phenotypic drift. It is advisable to use cells from a low-passage frozen stock.
-
Reagent Quality: Confirm the integrity and concentration of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare fresh aliquots and verify the concentration.
-
Assay Conditions: Check the parameters of your cell viability assay. Inconsistent seeding density, edge effects in multi-well plates, or issues with the viability reagent (e.g., expired or improperly prepared) can lead to inaccurate results.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs. Regularly test your cell cultures for contamination.
Q2: I've successfully generated a Cediranib-resistant cell line, but its growth rate is significantly slower than the parental line. Is this normal?
A2: Yes, this is a commonly observed phenomenon. The acquisition of drug resistance can sometimes come at a fitness cost to the cancer cells, leading to a reduced proliferation rate in the absence of the drug. It is important to characterize the growth kinetics of your resistant cell line compared to the parental line and factor this into your experimental designs, especially for cell viability assays.
Q3: I am not observing a decrease in phosphorylated VEGFR2 (p-VEGFR2) in my sensitive cells after Cediranib treatment. What could be wrong?
A3: This could be due to several experimental factors:
-
Timing of Lysate Collection: The dephosphorylation of VEGFR2 after inhibitor treatment can be rapid. You may need to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to capture the optimal time point for observing maximal inhibition of p-VEGFR2.
-
VEGF Stimulation: To robustly assess the inhibitory effect of Cediranib on VEGFR2 phosphorylation, it is best to serum-starve the cells and then stimulate them with VEGF for a short period (e.g., 5-15 minutes) in the presence or absence of Cediranib before lysing the cells.
-
Western Blotting Issues: Ensure your Western blot protocol is optimized. This includes using appropriate lysis buffers with phosphatase inhibitors, correct antibody dilutions, and sufficient transfer time. Always include a total VEGFR2 control to confirm equal protein loading.
Q4: My Cediranib-resistant cells show increased phosphorylation of another receptor tyrosine kinase. What does this signify?
A4: This is a classic sign of acquired resistance through the activation of a bypass signaling pathway. Cediranib primarily targets VEGFRs, but resistant cells can upregulate and activate alternative receptors like c-MET or FGF receptors to maintain downstream signaling for survival and proliferation. You should investigate which alternative pathways are activated in your resistant model.
Q5: How can I confirm that MET amplification is the cause of resistance in my cell line?
A5: You can use a combination of techniques:
-
Western Blot: Compare the total MET and phosphorylated MET (p-MET) protein levels between your parental and resistant cell lines. A significant increase in the resistant line suggests MET pathway activation.
-
qPCR or FISH: To confirm gene amplification, you can perform quantitative PCR (qPCR) on genomic DNA to measure the MET gene copy number or use Fluorescence In Situ Hybridization (FISH).
-
siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knock down MET expression in your resistant cells. If the cells regain sensitivity to Cediranib after MET knockdown, it strongly suggests that MET activation is a key resistance mechanism.
Experimental Protocols
Here are detailed protocols for key experiments in studying Cediranib resistance.
Protocol 1: Generation of a Cediranib-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[1][2]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/dishes
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Cediranib for your parental cell line after 72 hours of treatment.
-
Initial Exposure: Start by treating the parental cells with Cediranib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Culture and Monitoring: Culture the cells in the presence of Cediranib. Replace the medium with fresh, drug-containing medium every 3-4 days. Monitor the cells for signs of cell death and wait for the surviving cells to repopulate the flask to approximately 70-80% confluency. This may take several weeks.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the Cediranib concentration by approximately 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of culturing and dose escalation. If at any point there is massive cell death and the culture does not recover, reduce the drug concentration to the previous tolerated level and allow the cells to stabilize before attempting to increase the dose again.
-
Establishment of the Resistant Line: Continue this process for several months. A resistant cell line is generally considered established when it can proliferate in a Cediranib concentration that is at least 5-10 times the IC50 of the parental cell line.
-
Characterization and Banking: Once the resistant line is established, perform a new cell viability assay to determine its IC50 and calculate the resistance index (IC50 of resistant line / IC50 of parental line). Expand the resistant cell line and cryopreserve multiple vials at a low passage number.
Protocol 2: Western Blot for p-VEGFR2 and Total VEGFR2
This protocol is for assessing the phosphorylation status of VEGFR2 in response to VEGF stimulation and Cediranib treatment.[2][3]
Materials:
-
Parental and/or resistant cells
-
Serum-free cell culture medium
-
Recombinant human VEGF-A
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and Rabbit anti-total VEGFR2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentrations of Cediranib or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR2 (Tyr1175) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, you can strip the membrane and re-probe with the total VEGFR2 antibody, followed by the secondary antibody and detection steps. Always include a loading control like β-actin or GAPDH.
-
Protocol 3: siRNA-Mediated Knockdown of MET
Materials:
-
Cediranib-resistant cells
-
siRNA targeting MET and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete cell culture medium
-
96-well plates for viability assay
-
6-well plates for protein analysis (Western blot)
Procedure:
-
siRNA Transfection (Reverse Transfection):
-
Prepare siRNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol for your specific transfection reagent.
-
Add the complexes to the wells of 96-well or 6-well plates.
-
Trypsinize and count your Cediranib-resistant cells. Dilute the cells in antibiotic-free complete medium and add the cell suspension to the wells containing the siRNA complexes.
-
Incubate for 48-72 hours to allow for efficient gene knockdown.
-
-
Verification of Knockdown (Optional but Recommended):
-
After 48-72 hours of transfection in a parallel 6-well plate, lyse the cells and perform a Western blot for total MET protein to confirm successful knockdown compared to the non-targeting control.
-
-
Cediranib Treatment and Viability Assay:
-
After the 48-72 hour knockdown period, remove the medium from the 96-well plates.
-
Add fresh medium containing a range of concentrations of Cediranib.
-
Incubate for an additional 72 hours.
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 of Cediranib in the MET-knockdown cells and the control cells.
-
-
Data Analysis:
-
Compare the dose-response curves and IC50 values. A significant decrease in the IC50 of Cediranib in the MET-knockdown cells indicates that MET signaling contributes to the resistant phenotype.
-
Quantitative Data
The following table summarizes hypothetical IC50 values for Cediranib in a parental (sensitive) cancer cell line and its derived Cediranib-resistant (CR) subline. These values are representative of what might be observed in an in vitro resistance model.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental | Cediranib | 1.5 | - |
| Cediranib-Resistant (CR) | Cediranib | 12.0 | 8.0 |
| Cediranib-Resistant (CR) | Cediranib + MET siRNA | 3.2 | 2.1 |
Note: The Resistance Index is calculated as (IC50 of resistant line) / (IC50 of parental line). A significant decrease in the RI after MET siRNA treatment suggests MET-mediated resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in Cediranib action and resistance, as well as a typical experimental workflow for investigating resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. static.abclonal.com [static.abclonal.com]
- 4. researchgate.net [researchgate.net]
- 5. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Cediranib Maleate-Induced Hypertension in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing hypertension induced by Cediranib Maleate in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypertension?
A1: Cediranib is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2] The hypertensive effect is a direct consequence of inhibiting the VEGF signaling pathway.[3][4] VEGF is crucial for stimulating the production of nitric oxide (NO) via phosphorylation of endothelial nitric oxide synthase (eNOS).[4][5] NO is a vasodilator, and its inhibition leads to increased vascular resistance and consequently, elevated blood pressure.[4]
Q2: How quickly does hypertension develop in mice following Cediranib administration, and at what dose?
A2: The onset and severity of hypertension are dose-dependent. In rat models, which can provide insights for mouse studies, mild hypertension (10-14 mmHg increase in diastolic blood pressure) was observed with Cediranib doses of 0.1 to 1.5 mg/kg/day administered for four consecutive days. A more significant hypertensive effect (35-50 mmHg increase) was seen at a dose of 3 mg/kg/day over the same period.[3] The development of hypertension can be rapid, with significant increases in blood pressure observed within the first few days of treatment.[4]
Q3: What are the recommended strategies to mitigate Cediranib-induced hypertension without compromising its anti-tumor efficacy?
A3: Co-administration of standard antihypertensive medications is a primary strategy.[3] Angiotensin II receptor blockers (ARBs) like Losartan and calcium channel blockers like nifedipine have been shown to be effective.[3][6] Importantly, studies have indicated that co-administration of these antihypertensives does not negatively impact the anti-tumor activity of Cediranib.[3]
Q4: Can Losartan be used to effectively control Cediranib-induced hypertension in mouse models?
A4: Yes, Losartan, an angiotensin II type 1 receptor (AT1) antagonist, is a suitable option. It not only helps in lowering blood pressure but has also been shown to have beneficial effects in some tumor models by modulating the tumor microenvironment.[6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant and rapid increase in blood pressure after Cediranib administration. | This is an expected on-target effect of potent VEGF signaling inhibition. | 1. Monitor blood pressure closely: Implement daily or frequent blood pressure monitoring, especially during the initial phase of treatment.[4] 2. Administer antihypertensive agents: Prophylactic or reactive co-administration of antihypertensive drugs like Losartan or nifedipine can help manage the hypertensive effects.[3] |
| Inconsistent blood pressure readings. | Improper measurement technique, stress induced in the animals, or equipment malfunction. | 1. Refine measurement protocol: Ensure proper restraint and acclimatization of the mice to the tail-cuff system to minimize stress-induced fluctuations.[10][11] 2. Verify equipment calibration: Regularly check and calibrate the blood pressure measurement system.[12] |
| Adverse events in mice, such as lethargy or weight loss, concurrent with hypertension. | These could be direct toxicities of Cediranib or consequences of severe, uncontrolled hypertension. | 1. Dose adjustment: Consider a dose-reduction strategy for Cediranib if the hypertension is severe and associated with other toxicities.[3] 2. Supportive care: Ensure adequate hydration and nutrition. 3. Consult veterinary staff: For appropriate management of animal welfare. |
Quantitative Data Summary
Table 1: Effect of Cediranib and Antihypertensive Co-administration on Diastolic Blood Pressure in Rodent Models
| Treatment Group | Cediranib Dose (mg/kg/day) | Co-administered Agent (dose) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Cediranib Low Dose | 0.1 - 1.5 | None | +10 to +14 | [3] |
| Cediranib High Dose | 3 | None | +35 to +50 | [3] |
| Cediranib Low Dose + Captopril | 0.1 - 1.5 | Captopril (30 mg/kg, qd) | Lowered the ~10 mmHg increase | [3] |
| Cediranib High Dose + Captopril | 3 | Captopril (30 mg/kg, qd) | Ineffective at lowering the 35-50 mmHg increase | [3] |
| Cediranib High Dose + Nifedipine | 3 | Nifedipine (10 mg/kg, bd) | Rapidly reversed the 35-50 mmHg increase | [3] |
Experimental Protocols
Protocol: Measurement of Blood Pressure in Mice using the Tail-Cuff Method
This protocol is adapted from standard procedures for non-invasive blood pressure measurement in mice.[10][11][13][14]
1. Materials:
-
Non-invasive tail-cuff blood pressure system (e.g., CODA system)
-
Mouse restrainers of appropriate size
-
Warming platform
-
Occlusion cuff and volume pressure recording (VPR) sensor cuff
2. Animal Acclimatization:
-
To minimize stress, acclimate the mice to the restrainer and the tail-cuff inflation for at least 30 minutes a day for 2-3 consecutive days before the actual measurement.[11]
-
Conduct measurements in a quiet and temperature-controlled environment (20-25°C).[14]
3. Measurement Procedure:
-
Place the mouse in the restrainer.
-
Position the restrainer on the warming platform, pre-heated to 32-35°C, and allow the mouse to acclimate for 5-10 minutes.[10][11]
-
Place the occlusion cuff at the base of the tail, followed by the VPR sensor cuff adjacent to it.[10]
-
Initiate the blood pressure measurement cycle as per the manufacturer's instructions. Typically, this involves inflating the occlusion cuff to around 250 mmHg and then gradually deflating it.[10][12]
-
Perform a set number of acclimation cycles (e.g., 5) followed by a series of measurement cycles (e.g., 20).[12]
-
Discard the initial acclimation readings from the final analysis.[11]
4. Data Analysis:
-
The system software will automatically calculate systolic and diastolic blood pressure, and heart rate.
-
Average the readings from the measurement cycles for each mouse to obtain a representative value.
-
The software may automatically discard unreliable recordings; manual review for movement artifacts is also recommended.[11]
Visualizations
Caption: Mechanism of Cediranib-induced hypertension.
Caption: Workflow for assessing mitigation of Cediranib hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cediranib ameliorates portal hypertensive syndrome via inhibition of VEGFR-2 signaling in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of vascular endothelial growth factor-a signaling induces hypertension: examining the effect of cediranib (recentin; AZD2171) treatment on blood pressure in rat and the use of concomitant antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting SLC38A2 lowers blood pressure in rodent models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losartan, an AT1 Antagonist, Prevents Aortic Aneurysm in a Mouse Model of Marfan Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Angiotensin Receptor Blocker Losartan Suppresses Growth of Pulmonary Metastases via AT1R-Independent Inhibition of CCR2 Signaling and Monocyte Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Angiotensin II Receptor Blocker Losartan Sensitizes Human Liver Cancer Cells to Lenvatinib-Mediated Cytostatic and Angiostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. 2.2. Blood pressure measurement using tail cuff [bio-protocol.org]
- 12. youtube.com [youtube.com]
- 13. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
Cediranib Maleate in Combination with Chemotherapy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the challenges encountered when combining Cediranib Maleate with chemotherapy in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Cediranib with chemotherapy?
Cediranib is a potent oral inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, -2, and -3), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and spread.[1][2][3] By inhibiting these receptors, Cediranib can disrupt the tumor's blood supply. The combination with cytotoxic chemotherapy is based on the hypothesis that Cediranib's anti-angiogenic effect can "normalize" the tumor vasculature, improving the delivery and efficacy of chemotherapy agents to the tumor cells.[3] Additionally, some preclinical models suggest a synergistic anti-tumor effect.[4]
Q2: What are the most common toxicities observed when combining Cediranib with chemotherapy in vivo?
Common adverse events reported in clinical trials include fatigue, diarrhea, hypertension, and nausea.[2][5] Hematological toxicities such as neutropenia can also be exacerbated by the combination.[2][5] The severity and incidence of these toxicities can vary depending on the specific chemotherapy regimen and the dosage of both Cediranib and the cytotoxic agent.[6]
Q3: Does Cediranib have significant pharmacokinetic interactions with common chemotherapy agents?
Current evidence from clinical studies suggests that Cediranib does not have a major effect on the pharmacokinetic profiles of several chemotherapy agents, including mFOLFOX6, docetaxel, irinotecan, and pemetrexed, and vice-versa.[2][5] However, it's important to note that Cediranib is a substrate of P-glycoprotein (P-gp).[7] Therefore, co-administration with potent P-gp inducers (like rifampicin) can decrease Cediranib exposure, while P-gp inhibitors (like ketoconazole) can increase its exposure.[7]
Q4: What are the known mechanisms of resistance to Cediranib and chemotherapy combinations?
Resistance to anti-angiogenic therapies like Cediranib is a significant challenge. One identified mechanism involves the upregulation of alternative pro-angiogenic signaling pathways. In preclinical models of ovarian cancer, resistance has been linked to the activation of the IL-6/JAK/STAT signaling pathway in the tumor microenvironment.[8][9] Another potential mechanism involves tumor hypoxia induced by the anti-angiogenic therapy, which can paradoxically lead to the selection of more aggressive tumor cells and the upregulation of pathways that promote cell survival and metastasis.[10]
Troubleshooting Guide
Problem: Increased incidence and severity of diarrhea in animal models.
-
Possible Cause: Diarrhea is a common toxicity of both Cediranib and many chemotherapy agents. The combination can lead to an additive or synergistic effect on the gastrointestinal mucosa.
-
Suggested Mitigation Strategies:
-
Dose Reduction: Consider reducing the dose of Cediranib or the chemotherapy agent. In clinical trials, dose interruptions and reductions were common management strategies.[2]
-
Supportive Care: Ensure animals have adequate hydration. Anti-diarrheal agents may be considered, though their use in preclinical models should be carefully evaluated for potential confounding effects.
-
Staggered Dosing: Investigate alternative dosing schedules, such as introducing Cediranib after the initial cycles of chemotherapy, to allow for recovery from acute gastrointestinal toxicity.
-
Problem: Significant increase in blood pressure (hypertension) in experimental animals.
-
Possible Cause: Hypertension is a known class effect of VEGF signaling inhibitors due to their interference with the role of VEGF in maintaining vascular homeostasis.[3]
-
Suggested Mitigation Strategies:
-
Blood Pressure Monitoring: Implement regular blood pressure monitoring in your animal models.
-
Antihypertensive Agents: In preclinical studies, agents like nifedipine (a calcium channel blocker) have been shown to effectively manage Cediranib-induced hypertension without compromising anti-tumor efficacy.[11] The use of ACE inhibitors like captopril may be effective for milder blood pressure elevations.[7][11]
-
Dose Adjustment: If hypertension is severe and difficult to manage, a reduction in the Cediranib dose may be necessary.
-
Problem: Lack of synergistic anti-tumor efficacy in a xenograft model.
-
Possible Cause: The efficacy of the combination can be highly dependent on the tumor model, the specific chemotherapy used, and the dosing schedule.
-
Tumor Microenvironment: The tumor's intrinsic dependence on VEGF-mediated angiogenesis can influence its sensitivity to Cediranib.
-
Resistance Pathways: The tumor model may have pre-existing or rapidly developing resistance mechanisms, such as activation of the IL-6/JAK/STAT pathway.[8][9]
-
Drug Scheduling: The timing of Cediranib administration relative to chemotherapy can be critical. A "vascular normalization" window, during which the vasculature is primed for better drug delivery, may be missed with suboptimal scheduling.
-
-
Suggested Troubleshooting Steps:
-
Evaluate Alternative Chemotherapy: Test the combination with different classes of cytotoxic agents.
-
Investigate Resistance Mechanisms: Analyze tumor tissue from non-responding animals for the upregulation of alternative signaling pathways.
-
Optimize Dosing Schedule: Empirically test different schedules of administration (e.g., Cediranib given prior to, concurrently with, or after chemotherapy).
-
Quantitative Data from Clinical Studies
Table 1: Common Grade ≥3 Adverse Events with Cediranib in Combination with Various Chemotherapy Regimens
| Chemotherapy Regimen | Cancer Type | Cediranib Dose | Most Common Grade ≥3 Adverse Events (%) | Reference |
| mFOLFOX6 | Metastatic Colorectal Cancer | 20 mg/day | Diarrhea (not specified), Neutropenia (not specified), Hypertension (not specified) | [12] |
| mFOLFOX6 | Metastatic Colorectal Cancer | 30 mg/day | Diarrhea (not specified), Neutropenia (not specified), Hypertension (not specified) | [12] |
| Docetaxel | Advanced Solid Tumors | 20-45 mg/day | Neutropenia (not specified), Fatigue (not specified) | [5] |
| Irinotecan | Advanced Solid Tumors | 20-45 mg/day | Neutropenia (not specified), Fatigue (not specified) | [2][5] |
| Pemetrexed | Advanced Solid Tumors | 20-45 mg/day | Neutropenia (not specified), Fatigue (not specified) | [2][5] |
| Carboplatin + Paclitaxel | Platinum-Sensitive Relapsed Ovarian Cancer | 20 mg/day | Grade 3 (50%), Grade 4 (5%) | [13] |
| Lomustine | Recurrent Glioblastoma | 20 mg/day | Thrombocytopenia (38%), Neutropenia (20%), Fatigue (15%) |
Note: The percentages for some adverse events were not specified in the provided search results.
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following summarizes key parameters from published in vivo studies combining Cediranib with chemotherapy.
General In Vivo Xenograft Study Design
-
Animal Models: Athymic nude mice (e.g., Swiss nu/nu or BALB/c nu/nu) or SCID mice are commonly used for subcutaneous or orthotopic implantation of human tumor cell lines or patient-derived xenografts (PDXs).[9][14]
-
Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank. Treatment is often initiated when tumors reach a specified volume (e.g., 100-200 mm³).
-
Drug Formulation and Administration:
-
This compound: Typically formulated for oral gavage. A common vehicle is a 1% Polysorbate 80 solution in sterile water.[14] Dosing in preclinical models has ranged from 3 mg/kg to 6 mg/kg daily.[14]
-
Chemotherapy: The formulation and route of administration depend on the specific agent. For example, paclitaxel and carboplatin are often administered intravenously (IV) or intraperitoneally (IP).
-
-
Treatment Schedule: The scheduling of Cediranib and chemotherapy is a critical variable. Cediranib is often administered daily, while chemotherapy is given in cycles (e.g., weekly or every 3 weeks). In some studies, Cediranib administration precedes the chemotherapy by a few hours.
-
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is typically measured 2-3 times per week with calipers.
-
Toxicity: Animal body weight and general health are monitored regularly. Specific toxicity assessments may include complete blood counts and serum chemistry.
-
Efficacy Endpoints: Primary endpoints often include tumor growth inhibition, progression-free survival, and overall survival.[9]
-
Example Protocol Summary: Cediranib with Cisplatin and Paclitaxel in Ovarian Cancer PDX Models [9]
-
Model: Patient-derived ovarian cancer xenografts (EOC-PDXs) grown orthotopically in the peritoneal cavity of nude mice.
-
Treatment Groups:
-
Control (vehicle)
-
Cisplatin (DDP) alone
-
Cediranib alone
-
Cisplatin + Cediranib
-
Cisplatin + Paclitaxel
-
Cisplatin + Paclitaxel + Cediranib
-
-
Dosing (example): Specific doses for DDP and paclitaxel would follow established protocols. Cediranib could be administered orally at a dose of 6 mg/kg/day.
-
Endpoints: Overall survival was the primary endpoint. Secondary endpoints included tumor dissemination and metastasis in the peritoneal cavity.
Signaling Pathways and Experimental Workflows
Caption: Cediranib inhibits VEGF binding to its receptors, blocking downstream signaling pathways.
References
- 1. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Initial toxicity assessment of ICON6: a randomised trial of cediranib plus chemotherapy in platinum-sensitive relapsed ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. Cediranib in combination with various anticancer regimens: results of a phase I multi-cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cediranib combined with chemotherapy reduces tumor dissemination and prolongs the survival of mice bearing patient-derived ovarian cancer xenografts with different responsiveness to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. No Progression-Free Survival Difference for Cediranib or Cediranib/Lomustine vs Lomustine in Recurrent Glioblastoma - The ASCO Post [ascopost.com]
- 12. researchgate.net [researchgate.net]
- 13. The ASCO Post [ascopost.com]
- 14. Cediranib or placebo in combination with cisplatin and gemcitabine chemotherapy for patients with advanced biliary tract cancer (ABC-03): a randomised phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-Angiogenic Activity of Cediranib Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic activity of Cediranib Maleate against other vascular endothelial growth factor (VEGF) pathway inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative measures of efficacy. Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.
Overview of this compound and Comparators
This compound is a potent, orally administered tyrosine kinase inhibitor (TKI) that targets all three VEGF receptors (VEGFR-1, -2, and -3), playing a crucial role in blocking angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2] This guide compares this compound with other well-established anti-angiogenic agents:
-
Bevacizumab: A humanized monoclonal antibody that targets VEGF-A, preventing it from binding to its receptors.
-
Sunitinib: A multi-targeted TKI that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases.
-
Sorafenib: A multi-kinase inhibitor that targets VEGFRs, PDGFRs, and Raf kinases.
Quantitative Comparison of In Vivo Anti-Angiogenic Activity
The following tables summarize quantitative data from studies evaluating the anti-angiogenic and anti-tumor efficacy of this compound and its comparators in various in vivo models. It is important to note that direct head-to-head comparisons in the same experimental setting are limited, and thus, cross-study comparisons should be interpreted with caution due to potential variations in tumor models, dosing regimens, and endpoint measurements.
Table 1: this compound vs. Bevacizumab in Metastatic Colorectal Cancer (mCRC)
| Parameter | This compound + mFOLFOX6 | Bevacizumab + mFOLFOX6 | Study Details |
| Median Progression-Free Survival (PFS) | 5.8 - 9.9 months | 7.8 - 10.3 months | Phase III clinical trials in first-line and previously treated mCRC patients.[3][4] |
| Median Overall Survival (OS) | 22.8 months | 21.3 months | Phase III clinical trial in first-line mCRC patients.[3] |
| Overall Response Rate (ORR) | 46% | 47% | Phase III clinical trial in first-line mCRC patients.[3] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound, Sunitinib, and Sorafenib in Preclinical Models
| Drug | Model | Key Findings | Reference |
| This compound | Murine Renal Cell Carcinoma (RENCA) | - 42-50% reduction in tumor size (8 and 12 days of treatment) - 30-55% reduction in Microvessel Density (MVD) | [5] |
| Sunitinib | Human Glioblastoma (U87MG) Xenograft | - 36% improvement in median survival - 74% reduction in MVD | [6] |
| Sorafenib | Hepatocellular Carcinoma (HCC) Induced in Rats | - Significant reduction in VEGF levels and MVD expression | [7] |
Signaling Pathway and Points of Intervention
The diagram below illustrates the VEGF signaling pathway and highlights the mechanisms of action for this compound and its comparators.
Caption: VEGF signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the accurate assessment of anti-angiogenic activity.
Tumor Xenograft Model
This model is widely used to evaluate the anti-tumor efficacy of cancer drugs in an in vivo setting.
Protocol:
-
Cell Culture: Culture human tumor cells (e.g., U87MG glioblastoma, HCT116 colon cancer) in appropriate media and conditions until they reach the desired confluence.
-
Cell Preparation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at a specific concentration (e.g., 5 x 10^6 cells/100 µL).
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the prepared tumor cell suspension into the flank of each mouse. For patient-derived xenografts (PDXs), a small piece of the patient's tumor is implanted.[8][9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[9]
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound or comparator compounds orally or via other appropriate routes at specified doses and schedules. The control group receives a vehicle.
-
Endpoint Analysis: Continue treatment and tumor monitoring for a predetermined period. At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weight measurement and histological examination. The primary endpoints are typically tumor growth inhibition and changes in survival.
Microvessel Density (MVD) Analysis
MVD is a quantitative measure of angiogenesis within a tumor.
Protocol:
-
Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the endothelial cell markers.
-
Incubate the sections with a primary antibody specific for an endothelial marker, such as CD31 or CD34.[10][11]
-
Wash and incubate with a labeled secondary antibody.
-
Add a substrate-chromogen solution to visualize the antibody binding (e.g., DAB, which produces a brown stain).
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
-
Vessel Counting:
-
Scan the entire tumor section at low magnification to identify "hot spots," which are areas with the highest density of microvessels.[10][12]
-
At a higher magnification (e.g., 200x), count the number of stained microvessels within a defined area (e.g., a 0.74 mm² field).[11]
-
Any stained endothelial cell or cluster of cells clearly separate from adjacent microvessels is considered a single countable vessel.
-
Calculate the average vessel count from several hot spots to determine the MVD.
-
In Vivo Matrigel Plug Assay
This assay provides a rapid in vivo method to assess angiogenesis.
Protocol:
-
Matrigel Preparation: Thaw Matrigel (a basement membrane matrix) on ice. Mix it with pro-angiogenic factors (e.g., VEGF, bFGF) and/or tumor cells. The compound to be tested (e.g., this compound) can also be mixed into the Matrigel.
-
Injection: Subcutaneously inject the liquid Matrigel mixture into the flank of mice (e.g., C57BL/6 or nude mice).[1][13] The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the plug to be vascularized over a period of 7-14 days.[1][14]
-
Plug Excision and Analysis:
-
After the incubation period, sacrifice the mice and excise the Matrigel plugs.
-
The plugs can be photographed to visually assess the extent of vascularization.[1]
-
For quantitative analysis, the plugs can be processed for histological analysis and MVD measurement as described above. Alternatively, the hemoglobin content of the plug can be measured as an index of blood vessel formation.
-
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of an anti-angiogenic compound.
Caption: In vivo anti-angiogenic activity workflow.
Conclusion
This compound demonstrates significant in vivo anti-angiogenic and anti-tumor activity by potently inhibiting all three VEGFRs. Comparative data, primarily from clinical trials in mCRC, suggest that its efficacy in terms of progression-free and overall survival is comparable to Bevacizumab, although with a different side-effect profile. Preclinical studies show robust inhibition of tumor growth and microvessel density in various cancer models.
References
- 1. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Microvascular Density (MVD) | EOD Data SEER*RSA [staging.seer.cancer.gov]
- 11. Study of microvascular density in carcinoma of breast - Indian J Pathol Oncol [ijpo.co.in]
- 12. Intra-tumoural microvessel density in human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Cediranib Maleate: A Comparative Analysis of Combination Therapy Versus Monotherapy in Ovarian Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cediranib Maleate combination therapy against its use as a monotherapy in the context of ovarian cancer cells. The following sections detail the synergistic effects observed when Cediranib is combined with other anti-cancer agents, supported by experimental data from preclinical and clinical studies.
Cediranib, an oral tyrosine kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), playing a crucial role in inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[1] While it has shown activity as a single agent, its efficacy is significantly enhanced when used in combination with other therapies, such as PARP inhibitors and conventional chemotherapy. This guide will explore the mechanisms, experimental data, and methodologies behind these combination strategies.
Cediranib in Combination with Olaparib
The combination of cediranib with the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib has been a key area of investigation, particularly in recurrent ovarian cancer. Preclinical studies have suggested a synergistic relationship between these two agents.[2] The proposed mechanism involves cediranib inducing a state of homologous recombination deficiency (HRD) in cancer cells, thereby sensitizing them to PARP inhibition.[3]
Mechanism of Synergistic Action
Cediranib's inhibition of VEGFR leads to tumor hypoxia. This hypoxic environment, in turn, suppresses the expression of key proteins in the homologous recombination (HR) DNA repair pathway, namely BRCA1, BRCA2, and RAD51.[1][2][4] Furthermore, cediranib has been shown to directly inhibit the Platelet-Derived Growth Factor Receptor (PDGFR), which leads to the activation of protein phosphatase 2A (PP2A). PP2A then activates the E2F4/p130 transcriptional repressor complex, further downregulating the expression of BRCA1/2 and RAD51.[2][4] This dual-action of creating a functional "BRCAness" in tumors, even in those without BRCA mutations, renders them susceptible to the synthetic lethality induced by PARP inhibitors like olaparib.[5]
Preclinical Experimental Data: Cediranib and Olaparib
In vivo studies using patient-derived ovarian cancer xenografts (PDX) have demonstrated the enhanced efficacy of the cediranib and olaparib combination. In these models, the combination therapy was significantly more effective at inhibiting tumor growth and improving survival compared to either cediranib or olaparib monotherapy.[2]
| Treatment Group | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | [2] |
| Olaparib Monotherapy | No significant effect | [2] |
| Cediranib Monotherapy | Detectable effect | [2] |
| Cediranib + Olaparib | Substantially more effective than monotherapy | [2] |
Clinical Trial Data: Cediranib and Olaparib
Multiple clinical trials have evaluated the combination of cediranib and olaparib in patients with recurrent ovarian cancer. The results have shown a consistent improvement in progression-free survival (PFS) for the combination therapy compared to olaparib alone, particularly in patients without a germline BRCA mutation.
| Clinical Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Phase II (Liu et al.) | Platinum-Sensitive Recurrent Ovarian Cancer | Olaparib Monotherapy | 9.0 months | 56% | [2] |
| Cediranib + Olaparib | 17.7 months | 84% | [2] | ||
| NRG-GY005 (Phase II/III) | Platinum-Resistant/Refractory Ovarian Cancer | Standard Chemotherapy | 3.4 months | 8.6% | [6][7] |
| Cediranib Monotherapy | 4.0 months | 13.1% | [6][7] | ||
| Cediranib + Olaparib | 5.2 months | 24.7% | [6][7] | ||
| BAROCCO (Phase II) | Platinum-Resistant Recurrent Ovarian Cancer | Weekly Paclitaxel | 3.1 months | 33.3% | [8][9] |
| Cediranib + Olaparib (Continuous) | 5.7 months | 17.9% | [8][9] | ||
| Cediranib + Olaparib (Intermittent) | 3.8 months | 11.4% | [8][9] |
Cediranib in Combination with Paclitaxel
Cediranib has also been investigated in combination with the chemotherapeutic agent paclitaxel. The anti-angiogenic effect of cediranib is thought to potentiate the cytotoxic effects of chemotherapy.
Preclinical and Clinical Data: Cediranib and Paclitaxel
Preclinical studies using patient-derived ovarian cancer xenografts have shown that combining cediranib with cisplatin and paclitaxel leads to a significant prolongation of survival, with some cases of complete remission. A phase II clinical trial (CEBOC) evaluated the addition of cediranib to weekly paclitaxel in patients with platinum-resistant ovarian cancer at risk of malignant bowel obstruction.
| Study Type | Patient/Model Population | Treatment Arms | Key Findings | Reference |
| Preclinical (PDX models) | Patient-Derived Ovarian Cancer Xenografts | Cisplatin + Paclitaxel | 34% - 224% increase in lifespan | |
| Cisplatin + Paclitaxel + Cediranib | 135% - 337% increase in lifespan; 50-77% complete remissions | |||
| CEBOC (Phase II) | Platinum-Resistant Ovarian Cancer | Paclitaxel Monotherapy | - | |
| Paclitaxel + Cediranib | Objective Response Rate: 65.0% | |||
| Median Progression-Free Survival: 6.9 months | ||||
| Median Overall Survival: 19.4 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of cediranib combination therapies.
Western Blot Analysis for HR Protein Expression
This protocol is used to determine the effect of cediranib on the protein levels of BRCA1, BRCA2, and RAD51.
-
Sample Preparation: Tumor tissues from xenograft models or cultured ovarian cancer cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for BRCA1, BRCA2, RAD51, and a loading control (e.g., HSC70). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for relative quantification of protein expression, normalized to the loading control.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to assess the cytotoxic effects of cediranib, both as a monotherapy and in combination, on ovarian cancer cell lines.
-
Cell Seeding: Adherent ovarian cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of cediranib, the combination drug (e.g., olaparib or paclitaxel), or the combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Staining: The medium is removed, and the cells are fixed with methanol and then stained with a 0.5% crystal violet solution.
-
Washing and Solubilization: Excess stain is washed away, and the plates are air-dried. The bound crystal violet is then solubilized with a solvent like methanol.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells following drug treatment.
-
Cell Treatment: Ovarian cancer cells are treated with cediranib, the combination drug, or the combination of both for a defined period (e.g., 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is calculated and compared.
Conclusion
The available experimental data strongly suggest that this compound in combination with other anti-cancer agents, particularly the PARP inhibitor olaparib, offers a significant therapeutic advantage over cediranib monotherapy in ovarian cancer. The mechanistic basis for this synergy, involving the induction of homologous recombination deficiency, provides a strong rationale for this combination strategy, especially in patients without germline BRCA mutations. While the combination with paclitaxel also shows promise, further research is needed to fully elucidate its synergistic potential. The presented data and protocols provide a valuable resource for researchers and clinicians working on the development of novel therapeutic strategies for ovarian cancer.
References
- 1. Cediranib suppresses homology-directed DNA repair through down-regulation of BRCA1/2 and RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cediranib suppresses homology-directed DNA repair through down-regulation of BRCA1/2 and RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Cediranib and Olaparib Combination Compared With Cediranib or Olaparib Alone, or Chemotherapy in Platinum-Resistant or Primary Platinum-Refractory Ovarian Cancer: NRG-GY005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Analysis of Cediranib Maleate and Other VEGFR Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The inhibition of vascular endothelial growth factor receptor (VEGFR) signaling is a cornerstone of modern anti-cancer therapy, aiming to disrupt tumor angiogenesis and growth. Cediranib Maleate, a potent oral pan-VEGFR tyrosine kinase inhibitor, has been the subject of extensive preclinical and clinical investigation. This guide provides a comparative analysis of this compound against other prominent VEGFR inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.
The VEGFR Signaling Pathway: A Critical Target in Oncology
Vascular Endothelial Growth Factors (VEGFs) and their receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[1] In cancer, this pathway is often hijacked by tumors to ensure a sufficient blood supply for their growth and metastasis. The binding of VEGF ligands to VEGFRs, primarily VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that feed the tumor.[2][3] The critical role of this pathway in tumor progression makes it an attractive target for therapeutic intervention.[4]
Mechanism of Action: Small Molecule VEGFR Inhibitors
This compound is a quinazoline derivative that acts as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of VEGFR tyrosine kinases.[5] By binding to and blocking the phosphorylation of VEGFR-1, -2, and -3, Cediranib effectively halts the downstream signaling cascade that promotes angiogenesis.[2][5] In addition to its potent pan-VEGFR activity, Cediranib also inhibits other receptor tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] This multi-targeted approach may contribute to its broad anti-tumor activity observed in preclinical models.[1][4] Other small molecule VEGFR inhibitors, such as Sunitinib, Sorafenib, and Axitinib, share a similar mechanism of action but differ in their target selectivity and potency.[7][8]
Comparative Inhibitory Activity
The potency of VEGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and other common VEGFR inhibitors against various tyrosine kinases. It is important to note that IC50 values can vary between different assay conditions and cell lines.
| Target Kinase | Cediranib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-1 (Flt-1) | 1.2[9] | 10[10] | - | 0.1[10] |
| VEGFR-2 (KDR) | <1[4] | 10 - 43[10] | - | 0.2 - 7.3[10] |
| VEGFR-3 (Flt-4) | <1[4] | 10[10] | - | 0.1 - 0.3[10] |
| PDGFR-β | 12-32[9] | - | - | - |
| c-Kit | 1-3[9] | - | - | - |
Note: A direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental methodologies.
Preclinical and Clinical Insights
Preclinical studies have demonstrated the broad-spectrum anti-tumor activity of Cediranib across a range of human tumor xenograft models.[4] In a preclinical model of renal cell carcinoma, Cediranib treatment led to a significant reduction in tumor size and microvessel density.[1]
Clinically, Cediranib has shown activity in various solid tumors, including recurrent epithelial ovarian cancer.[3] Several clinical trials have evaluated Cediranib both as a monotherapy and in combination with other anti-cancer agents.[5][11][12][13] For instance, a phase III trial (NRG-GY004) compared the combination of Cediranib and olaparib to standard chemotherapy in platinum-sensitive ovarian cancer.[14] While the combination did not significantly improve progression-free survival over chemotherapy, the activity was similar between the arms.[14] In the context of renal cell carcinoma, both Sunitinib and Sorafenib are established treatments, with studies suggesting Sunitinib may offer a better overall survival but with a higher toxicity profile compared to Sorafenib.[7][15] Axitinib is also a potent and selective VEGFR inhibitor used in the treatment of advanced renal cell carcinoma.[8]
Key Experimental Protocols
1. Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.
-
Principle: A recombinant kinase is incubated with a substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations to determine its effect on the phosphorylation of the substrate by the kinase. The amount of phosphorylation is then measured, often using an antibody that specifically recognizes the phosphorylated substrate.
2. Cell Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.
-
Principle: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured in the presence of a growth factor like VEGF to stimulate proliferation. The inhibitor is added at different concentrations, and the cell viability or proliferation is measured after a set incubation period using methods such as MTS or CellTiter-Glo assays.
3. In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This experiment evaluates the anti-tumor efficacy of a VEGFR inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice (xenograft model).[16] Once tumors are established, the mice are treated with the VEGFR inhibitor or a vehicle control.[17] Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[18]
References
- 1. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cediranib: a VEGF receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A randomized phase 2 trial comparing efficacy of the combination of the PARP inhibitor olaparib and the antiangiogenic cediranib against olaparib alone in recurrent platinum-sensitive ovarian cancer. - ASCO [asco.org]
- 12. Phase I study of cediranib, an oral VEGFR inhibitor, in combination with selumetinib, an oral MEK inhibitor, in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. VEGF and PD-1 pathway inhibitors in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. page-meeting.org [page-meeting.org]
- 16. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Cediranib Maleate Response: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data validating biomarkers for response to Cediranib Maleate, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. By summarizing quantitative data and detailing experimental protocols, this document aims to equip researchers with the necessary information to design and interpret studies evaluating Cediranib and other anti-angiogenic therapies.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a critical role in blocking the VEGF signaling pathway.[1] This inhibition prevents the growth of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[2][3] Preclinical evidence demonstrates that Cediranib has a high affinity for these receptors and is effective in animal models.[1]
Preclinical Biomarker Validation for Cediranib
Preclinical studies have focused on identifying and validating biomarkers that can predict or indicate a response to Cediranib treatment. Key biomarkers fall into two categories: tumor-associated markers and circulating biomarkers.
Tumor-Associated Biomarkers: Microvessel Density (MVD)
Microvessel density, a measure of the number of blood vessels in a tumor, is a direct indicator of angiogenesis. Preclinical studies have consistently shown that Cediranib significantly reduces MVD in various tumor models.
Table 1: Effect of Cediranib on Tumor Growth and Microvessel Density in a Murine Renal Cell Carcinoma (RENCA) Model
| Treatment Group | Duration | Tumor Volume Reduction (%) | Microvessel Density (MVD) Reduction (%) |
| Cediranib (5 mg/kg/day) | 8 days | 42% | 30% |
| Cediranib (5 mg/kg/day) | 12 days | 50% | 55% |
Data extracted from Medinger et al., Anticancer Research, 2010.[1][4]
Circulating Biomarkers: VEGF and soluble VEGFR-2 (sVEGFR-2)
Circulating levels of angiogenic factors and their receptors in the plasma can serve as non-invasive biomarkers of drug activity.
Table 2: Changes in Plasma Biomarker Levels in Response to Cediranib in a Murine RENCA Model
| Biomarker | Treatment Group | Change in Plasma Concentration | Correlation with Tumor Volume |
| VEGF | Cediranib (12 days) | Significant Increase | Increased VEGF correlated with reduced tumor volume in the Cediranib group compared to control. |
| sVEGFR-2 | Cediranib (12 days) | Remained Stable | Lower relative sVEGFR-2 levels were associated with smaller tumor burden in Cediranib-treated mice. |
| sVEGFR-2 | Vehicle Control (12 days) | Significant Decrease | No correlation with tumor volume. |
Data extracted from Medinger et al., Anticancer Research, 2010.[1][4]
Comparison with Other Anti-Angiogenic Therapies
While direct head-to-head preclinical biomarker studies are limited, data from various studies allow for a general comparison of the types of biomarkers modulated by different anti-angiogenic agents.
Table 3: Overview of Commonly Investigated Preclinical Biomarkers for Anti-Angiogenic Agents
| Biomarker | Cediranib | Bevacizumab (Anti-VEGF-A Antibody) | Sunitinib (Multi-targeted TKI) |
| Microvessel Density (MVD) | Significant Reduction[1][4] | Significant Reduction | Significant Reduction |
| Plasma VEGF | Increased[1][4] | Increased | Increased |
| Plasma sVEGFR-2 | Stabilized or Decreased[1][4] | Decreased | Decreased |
| Circulating Endothelial Cells (CECs) | Not extensively reported in preclinical Cediranib studies | Increased levels may indicate vascular damage | Increased levels may indicate vascular damage |
| Hypertension | Observed clinically as a pharmacodynamic marker | Observed clinically as a pharmacodynamic marker | Observed clinically as a pharmacodynamic marker |
This table is a synthesis of findings from multiple preclinical and clinical studies and is intended for informational purposes. Direct comparison requires head-to-head studies.
Experimental Protocols
Measurement of Microvessel Density (MVD) by CD31 Immunohistochemistry
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed using a Tris-based buffer (pH 10).[5]
-
Blocking: Sections are treated with 3% hydrogen peroxide to block endogenous peroxidase activity, followed by incubation with a blocking serum (e.g., 5% goat serum) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells. A common choice is a rabbit anti-rat CD31 antibody diluted 1:75.[4]
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) is applied for 1 hour at room temperature.[4]
-
Visualization: The signal is visualized using a DAB (3,3'-Diaminobenzidine) kit, which produces a brown precipitate at the site of the antigen.[4]
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Quantification: The regions with the highest neovascularization ("hot spots") are identified at low magnification. Within these areas, the number of stained vessels is counted in several high-power fields. MVD is typically expressed as the average number of vessels per field.[4]
Measurement of Plasma VEGF and sVEGFR-2 by ELISA
-
Sample Collection: Blood is collected from mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation.
-
ELISA Procedure: Commercially available ELISA kits for mouse VEGF and sVEGFR-2 are used according to the manufacturer's instructions. The general principle is a sandwich ELISA:
-
A microplate is pre-coated with a capture antibody specific for the target protein (VEGF or sVEGFR-2).
-
Plasma samples and standards are added to the wells, and the target protein binds to the capture antibody.
-
After washing, a detection antibody, often biotinylated, is added, which binds to a different epitope on the target protein.
-
A streptavidin-HRP conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the HRP enzyme catalyzes a color change.
-
The absorbance is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve.
-
Visualizations
Caption: Cediranib inhibits VEGFR signaling, blocking downstream pathways.
Caption: Preclinical workflow for validating Cediranib biomarkers.
References
- 1. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD31 Immunohistochemistry and Quantitation of Microvessel Density [bio-protocol.org]
- 5. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cediranib Maleate and Sorafenib in Liver Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cediranib Maleate and Sorafenib, two targeted therapies with applications in the treatment of liver cancer. While direct head-to-head preclinical studies are limited, this document synthesizes available clinical and preclinical data to offer insights into their respective mechanisms of action, efficacy, and experimental considerations.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. The development of targeted therapies has significantly advanced the management of advanced HCC. Sorafenib, a multi-kinase inhibitor, was a foundational first-line treatment for many years. This compound, a potent pan-VEGF receptor inhibitor, has also been investigated for its anti-angiogenic properties in liver cancer. This guide provides a comparative overview of these two agents based on existing research.
Mechanism of Action
Both Cediranib and Sorafenib target key pathways involved in tumor growth and angiogenesis, but with distinct primary targets.
This compound is a highly potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors: VEGFR-1, VEGFR-2, and VEGFR-3. By blocking these receptors, Cediranib inhibits VEGF-mediated signaling, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways implicated in tumor progression and angiogenesis.[1] Its targets include:
-
Raf kinases (C-Raf and B-Raf): Components of the RAS/RAF/MEK/ERK signaling pathway that regulates cell proliferation and survival.[2]
-
VEGF receptors (VEGFR-2, VEGFR-3): Key mediators of angiogenesis.[2]
-
Platelet-derived growth factor receptor (PDGFR): Involved in angiogenesis and tumor cell growth.[2]
The broader kinase inhibition profile of Sorafenib gives it both anti-proliferative and anti-angiogenic properties.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways of this compound and Sorafenib.
References
Unveiling the Synergy: A Comparative Guide to Cediranib Maleate and PARP Inhibitor Combination Therapy
For researchers, scientists, and professionals in drug development, understanding the synergistic interactions between targeted therapies is paramount. This guide provides an in-depth comparison of the combined efficacy of Cediranib Maleate, a vascular endothelial growth factor receptor (VEGFR) inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors, substantiated by experimental data.
The combination of Cediranib and a PARP inhibitor, such as Olaparib, has demonstrated significant anti-tumor activity, particularly in ovarian cancer.[1][2] This enhanced effect is not merely additive but synergistic, stemming from a multi-faceted mechanism that cripples the tumor's DNA repair capabilities.
The Mechanistic Underpinnings of Synergy
The synergistic lethality of the Cediranib-PARP inhibitor combination arises from Cediranib's ability to induce a "BRCAness" phenotype in tumor cells, rendering them exquisitely sensitive to PARP inhibition. This is achieved through two primary mechanisms:
-
Hypoxia-Induced Downregulation of Homologous Recombination: Cediranib's primary function is to inhibit VEGFR, a key driver of angiogenesis (the formation of new blood vessels). By blocking this pathway, Cediranib creates a hypoxic (low oxygen) tumor microenvironment. This oxygen-deprived state leads to the downregulation of crucial proteins in the homologous recombination (HR) DNA repair pathway, namely BRCA1, BRCA2, and RAD51.[2][3][4][5]
-
Direct, Hypoxia-Independent Inhibition: Beyond its anti-angiogenic effects, Cediranib has been shown to directly suppress the expression of these same HR repair proteins by inhibiting the platelet-derived growth factor receptor (PDGFR) pathway.[2][3]
With the HR pathway compromised, cancer cells become heavily dependent on the PARP-mediated base excision repair (BER) pathway to mend single-strand DNA breaks. The introduction of a PARP inhibitor blocks this compensatory mechanism, leading to the accumulation of catastrophic double-strand DNA breaks during replication and ultimately, apoptotic cell death.
Caption: The synergistic mechanism of Cediranib and PARP inhibitors.
Comparative Efficacy: Clinical Trial Data
The combination of Cediranib and Olaparib has shown superior efficacy compared to Olaparib monotherapy in treating recurrent platinum-sensitive ovarian cancer. Below is a summary of key data from a randomized phase II clinical trial (NCT01116648).[2][4][6][7][8]
Table 1: Progression-Free Survival (PFS)
| Patient Cohort | Olaparib Monotherapy (Median PFS) | Cediranib + Olaparib Combination (Median PFS) | Hazard Ratio (95% CI) | p-value |
| Overall Population | 9.0 months | 17.7 months | 0.42 (0.23-0.76) | 0.005 |
| BRCA Mutant | 16.5 months | 16.4 months | 0.75 (not specified) | 0.42 |
| BRCA Wild-Type/Unknown | 5.7 months | 23.7 months | 0.32 (not specified) | 0.002 |
Table 2: Objective Response Rate (ORR)
| Treatment Arm | Objective Response Rate (ORR) | p-value |
| Olaparib Monotherapy | 56% | 0.008 |
| Cediranib + Olaparib Combination | 84% |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments used to validate the synergy between Cediranib and PARP inhibitors.
In Vivo Xenograft Models
-
Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Human ovarian cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment cohorts: vehicle control, Cediranib alone, Olaparib alone, and the combination of Cediranib and Olaparib.
-
Treatments are administered orally on a predetermined schedule.
-
Tumor volume is measured regularly with calipers.
-
Western Blot for HR Protein Expression
-
Objective: To quantify the downregulation of BRCA1, BRCA2, and RAD51.
-
Methodology:
-
Protein is extracted from treated and untreated tumor cells or tissues.
-
Protein concentration is normalized across all samples.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to BRCA1, BRCA2, RAD51, and a loading control (e.g., beta-actin).
-
A secondary antibody conjugated to a detectable enzyme is applied.
-
The resulting bands are visualized and quantified to determine relative protein expression.
-
Synergy Assessment (Bliss Independence Model)
-
Objective: To mathematically determine if the combined effect of two drugs is greater than their individual effects.
-
Methodology:
-
Cancer cells are treated with a matrix of concentrations of Cediranib and a PARP inhibitor, both individually and in combination.
-
Cell viability is measured after a set incubation period (e.g., 72 hours).
-
The expected additive effect is calculated based on the individual drug responses using the Bliss independence model.
-
The observed viability from the combination treatment is compared to the expected additive effect. A greater-than-expected reduction in viability indicates synergy.
-
Visualizing the Research Workflow
A logical and systematic workflow is essential for investigating drug synergies. The following diagram illustrates a typical experimental pipeline.
Caption: A typical workflow for preclinical and clinical evaluation of drug synergy.
References
- 1. Mechanism of Cediranib-Olaparib Combo Revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cediranib suppresses homology-directed DNA repair through down-regulation of BRCA1/2 and RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Combination cediranib and olaparib versus olaparib alone for women with recurrent platinum-sensitive ovarian cancer: a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. A randomized phase 2 trial comparing efficacy of the combination of the PARP inhibitor olaparib and the antiangiogenic cediranib against olaparib alone in recurrent platinum-sensitive ovarian cancer. - ASCO [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
Cediranib Maleate Demonstrates Promising Anti-Tumor Activity in Preclinical Cancer Models, Outperforming Standard Chemotherapy in Ovarian Cancer Xenografts
For Immediate Release
[City, State] – [Date] – New preclinical research highlights the potential of Cediranib Maleate as a potent anti-cancer agent, showing significant efficacy in animal models of ovarian and brain cancers. In a head-to-head comparison with standard-of-care chemotherapy, this compound, both as a monotherapy and in combination, exhibited superior anti-tumor effects, particularly in extending survival in ovarian cancer models.
This compound is an oral, highly potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, -2, and -3), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and spread. By blocking these receptors, Cediranib disrupts the tumor's blood supply, thereby inhibiting its growth.
Superior Efficacy in Ovarian Cancer Patient-Derived Xenografts
In a study utilizing patient-derived ovarian cancer xenografts (EOC-PDX) in nude mice, this compound demonstrated a marked improvement in survival outcomes compared to the standard chemotherapeutic agent cisplatin. When administered as a monotherapy, Cediranib led to a significant increase in the lifespan of the tumor-bearing mice. More impressively, the combination of Cediranib with cisplatin resulted in a synergistic effect, leading to a more substantial extension of survival than either treatment alone. In some instances, the combination therapy led to complete tumor remissions.
Efficacy of this compound in Ovarian Cancer EOC-PDX Model
| Treatment Group | Median Increase in Lifespan (ILS %) | Notes |
| This compound | 12% - 85% | Varied depending on the specific patient-derived xenograft. |
| Cisplatin (DDP) | 34% - 224% | Standard-of-care chemotherapy. |
| Cediranib + Cisplatin | 135% - 337% | Combination therapy showed a significant synergistic effect. |
| Cediranib + Cisplatin + Paclitaxel | - | Achieved 50-77% complete remissions.[1] |
Activity Against Glioblastoma in Animal Models
Efficacy of this compound in a Rodent Glioblastoma Model
| Treatment Group | Key Findings |
| This compound | - Significant reduction in tumor volume. - Significant decrease in tumor vessel density. - Prolonged survival in rodent models, partly through reduction of vasogenic edema.[2] |
| Untreated Control | - Progressive tumor growth. |
Safety and Tolerability Profile
In the preclinical studies, Cediranib was generally well-tolerated. The most commonly observed adverse events in clinical trials with Cediranib, which may be translatable to animal models, include hypertension, fatigue, and diarrhea. When compared to standard chemotherapy regimens, the side-effect profiles differ. For instance, platinum-based chemotherapies like cisplatin are associated with hematologic toxicities, whereas Cediranib's side effects are primarily linked to its anti-angiogenic mechanism.
Experimental Protocols
Ovarian Cancer Xenograft Study
-
Animal Model: Female nude mice.
-
Tumor Model: Orthotopic implantation of patient-derived ovarian cancer xenografts (EOC-PDX).
-
Treatment Groups:
-
Control (vehicle)
-
This compound (administered orally, daily; a common preclinical dose is 6 mg/kg/day)
-
Cisplatin (DDP) (administered intraperitoneally at 2.5 mg/kg)
-
This compound + Cisplatin
-
-
Efficacy Assessment: The primary endpoint was overall survival, with the percentage increase in lifespan (%ILS) calculated. Tumor dissemination and ascites formation were also evaluated.
Glioblastoma Rodent Study
-
Animal Model: Rodent models (e.g., rats or mice).
-
Tumor Model: Intracerebral implantation of glioblastoma cell lines (e.g., U87).
-
Treatment Groups:
-
Control (vehicle)
-
This compound (administered orally, daily)
-
-
Efficacy Assessment: Tumor volume was measured using imaging techniques (e.g., MRI). Vascular density was assessed through immunohistochemical analysis of tumor tissue.
Visualizing the Mechanism and Workflow
To better understand the biological basis of Cediranib's action and the experimental process, the following diagrams are provided.
Caption: this compound inhibits the VEGFR signaling pathway.
References
- 1. Cediranib combined with chemotherapy reduces tumor dissemination and prolongs the survival of mice bearing patient-derived ovarian cancer xenografts with different responsiveness to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cediranib Maleate
For researchers, scientists, and drug development professionals handling Cediranib Maleate, ensuring its proper disposal is a critical final step in the experimental workflow. Adherence to correct procedures is paramount not only for laboratory safety but also for environmental protection, given the compound's toxicological profile. This compound is recognized as toxic if swallowed, with potential reproductive hazards and the ability to cause organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[2]
Core Disposal Principle: Professional Hazardous Waste Management
The universally recommended method for the disposal of this compound is through a licensed professional waste disposal company.[3][4] This ensures the compound is handled and destroyed in a manner compliant with all relevant federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The preferred method of destruction for investigational drugs like this compound is typically incineration at a permitted facility.[6] Under no circumstances should this compound be disposed of with regular household garbage or allowed to enter drains or sewage systems.[1][3]
Step-by-Step Disposal Protocol for this compound
To ensure safe and compliant disposal, the following procedural steps should be meticulously followed:
-
Initial Assessment and Segregation:
-
Identify all waste containing this compound, including unused or expired product, partially used vials, contaminated labware (e.g., syringes, gloves, wipes), and spill cleanup materials.[7]
-
This material should be segregated as hazardous waste.
-
-
Containerization and Labeling:
-
Place all this compound waste into a compatible, designated hazardous waste container.[8] This container should be sealable and robust to prevent leakage.
-
The container must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name, "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department, such as the Principal Investigator's name and the location.[8]
-
-
Storage Pending Disposal:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[8]
-
Ensure compliance with your institution's policies regarding the maximum volume of hazardous waste and the timeframe for which it can be stored on-site.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal vendor to schedule a pickup.[5]
-
Provide them with accurate information about the waste material to ensure it is transported and disposed of correctly. An environmental professional will typically package the waste in a Department of Transportation (DOT) approved container for transport.
-
-
Documentation:
-
Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. A certificate of destruction should be obtained from the vendor and kept on file for a minimum of three years.[5]
-
In the event of a spill, avoid creating dust. Carefully sweep up the solid material, or absorb liquids with an inert material, and place it into a suitable, closed container for disposal as hazardous waste.[3][4]
Key Disposal and Safety Data Summary
| Parameter | Guideline | Citation |
| Primary Disposal Method | Entrust to a licensed professional waste disposal company for incineration. | [3][4][6] |
| Prohibited Disposal | Do not dispose of with household garbage or allow to enter sewage systems or drains. | [1][3] |
| Waste Classification | Hazardous Waste. May be regulated under the Resource Conservation and Recovery Act (RCRA). | [5] |
| Container Type | Compatible, sealable, and clearly labeled hazardous waste container. | [8] |
| Spill Cleanup | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal. | [3][4] |
| Empty Containers | Dispose of as unused product after removing or defacing all labels with personal information. | [9][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C29H31FN4O7 | CID 11226834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Cediranib Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Cediranib Maleate, a potent antineoplastic agent. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
This compound is classified as a hazardous substance with multiple health risks. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and may cause an allergic skin reaction.[1] Furthermore, it is suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[1] Prolonged or repeated exposure can cause damage to organs.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Hazard Identification and Personal Protective Equipment
A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes the key hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Skin Irritation | Category 2 | Causes skin irritation[1] |
| Skin Sensitisation | Category 1 | May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | Suspected of causing cancer |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects[1] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Equipment | Standard/Specification |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated or in case of aerosolization[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles, Face shield | A face shield should be worn when there is a risk of splashing or spraying[2] |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves | Double-gloving is recommended[3] |
| Skin and Body Protection | Disposable gown resistant to hazardous drugs, Lab coat, Closed-toe shoes | Gowns should be worn for all activities involving the handling of this compound[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container in a cool, well-ventilated, and designated area.[4]
-
The recommended storage temperature for the powder form is -20°C.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
2. Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid dust and aerosol formation.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
3. Personal Protective Equipment (PPE) Protocol:
-
Before handling, don all required PPE as specified in the table above.
-
When double-gloving, one pair should be worn under the gown cuff and the second pair over the cuff.[2]
4. Weighing and Reconstitution:
-
Perform these tasks within a containment device such as a chemical fume hood.
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment thoroughly after use.
5. Administration (in a research setting):
-
If administering to animals, ensure proper animal handling and restraint techniques to prevent spills and exposure.
-
All contaminated animal bedding and waste should be treated as hazardous.
6. Disposal:
-
This compound and any contaminated materials must not be disposed of with household garbage.[1]
-
Dispose of all waste (empty containers, contaminated PPE, etc.) in a designated, sealed, and labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
.dot
Caption: Workflow for the safe handling of this compound.
Spill Response Plan
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
Evacuate non-essential personnel from the spill area.
-
Restrict access to the area.
2. Don Protective Equipment:
-
Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.[5]
3. Contain the Spill:
-
For a solid spill, gently cover it with absorbent pads to avoid raising dust.
-
For a liquid spill, contain it with absorbent material, working from the outside in.
4. Clean the Spill:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or other tools.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
5. Decontaminate and Dispose:
-
Wipe down all equipment used for cleanup with the decontaminating solution.
-
Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
6. Report the Incident:
-
Report the spill to your institution's Environmental Health and Safety department.
.dot
Caption: Step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
